Hif-phd-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H15N5O3S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[6-[4-(4-cyanophenyl)-3-oxo-1H-pyrazol-2-yl]-3-pyridinyl]ethanesulfonamide |
InChI |
InChI=1S/C17H15N5O3S/c1-2-26(24,25)21-14-7-8-16(19-10-14)22-17(23)15(11-20-22)13-5-3-12(9-18)4-6-13/h3-8,10-11,20-21H,2H2,1H3 |
InChI Key |
ZZLAHWZWGAILNI-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CN=C(C=C1)N2C(=O)C(=CN2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Hif-phd-IN-2: A Technical Guide to a Novel Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylases
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Hif-phd-IN-2, a potent pan-inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs). This compound, also identified as compound 25, demonstrates significant inhibitory activity against PHD1, PHD2, and PHD3 isoforms, with IC50 values all below 100 nM.[1][2][3] By inhibiting these key oxygen-sensing enzymes, this compound stabilizes the alpha subunit of HIF, a master transcriptional regulator of cellular adaptation to hypoxia. This guide will detail the underlying molecular pathways, present available quantitative data, and provide standardized experimental protocols for the evaluation of this compound and other similar molecules in a research setting.
Introduction: The Hypoxia-Inducible Factor (HIF) Pathway
The cellular response to low oxygen tension (hypoxia) is a fundamental physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. HIF is a heterodimer composed of an oxygen-labile α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β, also known as ARNT). In the presence of normal oxygen levels (normoxia), HIF-α is continuously targeted for degradation. However, under hypoxic conditions, HIF-α is stabilized, allowing it to translocate to the nucleus, dimerize with HIF-β, and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation leads to the upregulation of a multitude of genes involved in erythropoiesis, angiogenesis, glucose metabolism, and cell survival.
The key regulators of HIF-α stability are the prolyl hydroxylase domain (PHD) enzymes, primarily PHD1, PHD2, and PHD3. These enzymes are non-heme iron-containing dioxygenases that utilize O₂, Fe²⁺, and α-ketoglutarate as co-substrates to hydroxylate specific proline residues on HIF-α. This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-α, marking it for rapid proteasomal degradation.
This compound: Mechanism of Action
This compound functions as a competitive inhibitor of the PHD enzymes. By binding to the active site of the PHDs, it prevents the hydroxylation of HIF-α, even in the presence of oxygen. This "pseudo-hypoxic" state leads to the stabilization and accumulation of HIF-α, which can then initiate the downstream transcriptional cascade.
The inhibition of all three major PHD isoforms by this compound suggests a broad or "pan-inhibitory" activity. This has significant implications for its potential biological effects, as the different PHD isoforms have been suggested to have both redundant and unique functions in regulating HIF-α and other substrates.
Signaling Pathway Diagram
The following diagram illustrates the HIF signaling pathway under normoxic conditions and in the presence of a PHD inhibitor like this compound.
References
- 1. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Synthesis And Characterization Of Potential Human Hypoxia Inducible Factor (Hif) Prolyl Hydroxylase Domain 2 (Phd-2) Inhibitors [erepo.usm.my]
An In-depth Technical Guide on PHD Inhibition for HIF-1α Stabilization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen conditions (hypoxia). Its stabilization plays a critical role in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression. Under normoxic conditions, HIF-1α is rapidly degraded through a process mediated by Prolyl Hydroxylase Domain (PHD) enzymes, primarily PHD2. Inhibition of these enzymes presents a promising therapeutic strategy to induce HIF-1α stabilization and modulate downstream pathways. This technical guide provides a comprehensive overview of the core mechanisms of PHD-mediated HIF-1α regulation, with a focus on the role of PHD inhibitors in promoting HIF-1α stability. While specific data for a compound designated "Hif-phd-IN-2" is not publicly available, this document will utilize data from other well-characterized PHD inhibitors to illustrate the principles of action and experimental evaluation.
The HIF-1α Signaling Pathway: A Tale of Oxygen-Dependent Degradation
Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized but is targeted for rapid degradation. This process is initiated by the hydroxylation of specific proline residues (Pro402 and Pro564 in humans) within the oxygen-dependent degradation domain (ODDD) of HIF-1α.[1][2] This reaction is catalyzed by PHD enzymes, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases.[3] PHD2 is considered the primary oxygen sensor in most human cells.[1][4]
Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[5] This complex polyubiquitinates HIF-1α, marking it for degradation by the 26S proteasome.[5] This entire process ensures that HIF-1α levels remain low in the presence of sufficient oxygen.
In contrast, under hypoxic conditions, the activity of PHD enzymes is inhibited due to the lack of their co-substrate, molecular oxygen. This prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation in the cytoplasm. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with the constitutively expressed HIF-1β subunit (also known as ARNT). The HIF-1α/HIF-1β heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in adaptation to hypoxia.[5]
Caption: HIF-1α Signaling Pathway in Normoxia and Hypoxia/PHD Inhibition.
Mechanism of Action of PHD Inhibitors
PHD inhibitors are small molecules designed to block the catalytic activity of PHD enzymes.[5] By doing so, they mimic a hypoxic state, leading to the stabilization of HIF-1α even under normoxic conditions.[5] Many PHD inhibitors function as competitive inhibitors with respect to the 2-oxoglutarate co-substrate, binding to the active site of the PHD enzyme.[3] Some inhibitors chelate the ferrous iron atom in the active site, which is essential for catalytic activity.[6]
The stabilization of HIF-1α by PHD inhibitors leads to the activation of the same downstream genes that are induced by hypoxia. This has significant therapeutic potential in conditions where enhanced angiogenesis, erythropoiesis, or metabolic adaptation is beneficial.
Quantitative Data of Representative PHD Inhibitors
While specific data for "this compound" is not available, the following table summarizes the inhibitory potency of several well-studied PHD inhibitors against PHD2. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Inhibitor | PHD2 IC50 (nM) | Assay Method | Reference |
| Molidustat | 7 | AlphaScreen | [7] |
| IOX4 | 3 | AlphaScreen | [7] |
| FG-4592 (Roxadustat) | 27 | AlphaScreen | [7] |
| Vadadustat (AKB-6548) | 29 | AlphaScreen | [7] |
| GSK1278863 | 67 | AlphaScreen | [7] |
| Compound 1 | 78 | FITC-labelled HIF-1α peptide probe-based FP binding assay | [8] |
Experimental Protocols for Assessing HIF-1α Stabilization
Several experimental techniques are commonly employed to investigate the stabilization of HIF-1α and the efficacy of PHD inhibitors.
Cell Culture and Treatment
Human cell lines such as HeLa, U2OS, or Hep3B are commonly used. Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media. To induce hypoxia, cells are typically placed in a hypoxic chamber with a controlled gas mixture (e.g., 1% O2, 5% CO2, 94% N2). For normoxic stabilization studies, cells are treated with varying concentrations of the PHD inhibitor for a specified duration (e.g., 4-24 hours).
Western Blotting for HIF-1α Detection
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a cell lysate.
Caption: A generalized workflow for detecting HIF-1α protein levels via Western blot.
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for HIF-1α, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to HIF-1α is quantified and normalized to a loading control protein (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA) for HIF-1α Quantification
ELISA is a quantitative immunoassay that can be used to measure the concentration of HIF-1α in cell lysates or tissue extracts.
Protocol:
-
Plate Coating: A microplate is coated with a capture antibody specific for HIF-1α.
-
Sample Addition: Cell lysates or standards of known HIF-1α concentration are added to the wells.
-
Detection Antibody: A detection antibody, also specific for HIF-1α and typically conjugated to an enzyme (e.g., HRP), is added.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change or light emission.
-
Measurement: The intensity of the signal is measured using a plate reader and is proportional to the amount of HIF-1α in the sample. A standard curve is used to determine the concentration of HIF-1α in the unknown samples.
Hypoxia Response Element (HRE) Reporter Assay
This assay measures the transcriptional activity of HIF-1.
Caption: The logical flow of a hypoxia response element (HRE) reporter assay.
Protocol:
-
Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the HRE.
-
Treatment: The transfected cells are then treated with the PHD inhibitor or exposed to hypoxia.
-
Lysis and Assay: After treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Analysis: An increase in luciferase activity indicates an increase in HIF-1 transcriptional activity.
Conclusion
The inhibition of PHD enzymes, particularly PHD2, is a validated and potent strategy for stabilizing HIF-1α and activating downstream hypoxia-responsive pathways. This technical guide has outlined the core signaling mechanisms, provided quantitative data for representative PHD inhibitors, and detailed key experimental protocols for assessing HIF-1α stabilization. While specific information on "this compound" was not found in the public domain, the principles and methodologies described herein provide a robust framework for the evaluation of any novel PHD inhibitor. Researchers and drug development professionals can utilize this guide to design and execute experiments aimed at characterizing the efficacy and mechanism of action of new chemical entities targeting the HIF pathway. The continued exploration of PHD inhibitors holds significant promise for the development of novel therapeutics for a range of diseases characterized by hypoxia and ischemia.
References
- 1. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Dual-Action Inhibitors of HIF Prolyl Hydroxylases That Induce Binding of a Second Iron Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]
The Role of HIF-Prolyl Hydroxylase Domain (PHD) in Cellular Hypoxia Response: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms of the cellular hypoxia response, focusing on the pivotal role of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. It delves into the molecular interactions, signaling pathways, and the therapeutic potential of targeting this pathway. This document is intended for an audience with a strong background in molecular and cellular biology.
Core Mechanism: The PHD-HIF-VHL Axis as the Cellular Oxygen Sensor
The cellular response to varying oxygen availability is primarily governed by the stability of the alpha subunit of the Hypoxia-Inducible Factor (HIF-α) transcription factor. This stability is exquisitely controlled by a family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases known as HIF-prolyl hydroxylases (PHDs).[1][2][3][4][5][6][7][8][9][10]
Under Normoxic Conditions (Sufficient Oxygen):
In the presence of adequate oxygen, PHD enzymes utilize O₂, Fe²⁺, and 2-oxoglutarate to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α subunits (e.g., Pro402 and Pro564 in HIF-1α).[1][3][10][11][12] This post-translational modification creates a binding site for the von Hippel-Lindau tumor suppressor protein (pVHL), which is the substrate recognition component of an E3 ubiquitin ligase complex.[3][4][11][12][13][14] The subsequent polyubiquitination of HIF-α targets it for rapid degradation by the 26S proteasome, maintaining low intracellular levels of HIF-α.[3][4][10][15] Consequently, HIF-α is unable to translocate to the nucleus and activate the transcription of hypoxia-responsive genes. Under these conditions, HIF-1α has a very short half-life of less than 5 minutes.[2]
Under Hypoxic Conditions (Low Oxygen):
When oxygen levels are limited, the activity of PHD enzymes is inhibited due to the lack of their essential co-substrate, O₂.[2][3][4][9][15] This leads to the accumulation of non-hydroxylated, stable HIF-α in the cytoplasm. The stabilized HIF-α then translocates to the nucleus, where it heterodimerizes with the constitutively expressed HIF-β subunit (also known as ARNT).[2][3][5] This HIF-α/HIF-β complex binds to specific DNA sequences called Hypoxia-Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators such as p300/CBP to initiate transcription.[3][15] This transcriptional program upregulates a wide array of genes involved in critical adaptive responses to hypoxia, including erythropoiesis, angiogenesis, and anaerobic metabolism.[5][16]
Signaling Pathway of HIF-1α Regulation
Caption: Regulation of HIF-1α stability under normoxic and hypoxic conditions.
The PHD Isoforms: Differential Roles and Regulation
In humans, there are three main PHD isoforms: PHD1 (EGLN2), PHD2 (EGLN1), and PHD3 (EGLN3).[10] While all three can hydroxylate HIF-α in vitro, they exhibit distinct characteristics and physiological roles.
-
PHD2 is considered the primary oxygen sensor in most cell types under normoxic conditions.[10][17] Studies using siRNA to silence individual PHD isoforms have shown that knocking down PHD2 alone is sufficient to stabilize HIF-1α in normoxia.[10] PHD2 is predominantly located in the cytoplasm.[2]
-
PHD1 is primarily found in the nucleus.[18]
-
PHD3 has both nuclear and cytoplasmic localization.[2] It is less active towards HIF-1α than PHD2 but shows higher activity towards HIF-2α, particularly during prolonged hypoxia.[2]
Interestingly, the expression of PHD2 and PHD3 is itself regulated by HIF-1, creating a negative feedback loop.[19][20][21] Under hypoxic conditions, HIF-1 can induce the transcription of PHD2 and PHD3, which may serve to fine-tune the hypoxic response and ensure a rapid return to normoxic conditions once oxygen becomes available again.[19][20]
Therapeutic Targeting: HIF-Prolyl Hydroxylase Inhibitors (HIF-PHIs)
The central role of PHDs in regulating the hypoxia response has made them an attractive therapeutic target. HIF-prolyl hydroxylase inhibitors (HIF-PHIs) are a class of small molecules that competitively inhibit PHD enzymes, thereby mimicking a hypoxic state.[21][22] These inhibitors typically function as 2-oxoglutarate mimetics, binding to the active site of the PHD enzymes and preventing the hydroxylation of HIF-α.[23] This leads to the stabilization of HIF-α and the subsequent activation of downstream target genes, most notably erythropoietin (EPO).[21]
This mechanism has led to the development and approval of several HIF-PHIs for the treatment of anemia associated with chronic kidney disease (CKD), offering an oral alternative to injectable erythropoiesis-stimulating agents (ESAs).[16][21] Examples of HIF-PHIs in clinical development or approved in various regions include Roxadustat, Daprodustat, Vadadustat, and Molidustat.[21]
Quantitative Data: Potency of HIF-PHIs and PHD Enzyme Kinetics
The following tables summarize key quantitative data related to the efficacy of selected HIF-PHIs and the kinetic parameters of PHD enzymes.
Table 1: IC₅₀ Values of Selected HIF-PHD Inhibitors against PHD Isoforms
| Inhibitor | PHD1 IC₅₀ (µM) | PHD2 IC₅₀ (µM) | PHD3 IC₅₀ (µM) | Reference(s) |
| IOX2 | - | 0.022 | - | [23] |
| Daprodustat | ~1 | ~1 | ~1 | [21] |
| Vadadustat | ~1 | ~1 | ~1 | [21] |
| Molidustat | ~1 | ~1 | ~1 | [21] |
| Roxadustat | ~1 | ~1 | ~1 | [21] |
Note: Specific IC₅₀ values can vary depending on the assay conditions. The values for Daprodustat, Vadadustat, Molidustat, and Roxadustat are generally in the low micromolar to high sub-micromolar range.[21]
Table 2: Kinetic Parameters of PHD Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |
| PHD2 | HIF-1α peptide (CODD) | 5.2 ± 0.9 | 0.082 ± 0.003 | [7] |
| PHD2 | 2-Oxoglutarate | 12.0 ± 3.0 | 0.072 ± 0.005 | [7] |
| PHD2 | Oxygen | ~230-250 | - | [24] |
| PHD3 | HIF-1α peptide (CODD) | 24.0 ± 6.0 | - | [7] |
| PHD3 | 2-Oxoglutarate | 43.3 ± 7.3 | - | [7] |
| FIH | Oxygen | ~90 | - | [24] |
Note: Kinetic parameters are highly dependent on the specific substrates and assay conditions used. The K_m of PHDs for oxygen is significantly higher than physiological oxygen levels, which allows them to function as sensitive oxygen sensors.[9][24]
Key Experimental Protocols
This section provides detailed methodologies for essential experiments used to study the HIF-PHD pathway.
Western Blot for HIF-1α Detection
This protocol is designed to detect the stabilization of HIF-1α in response to hypoxia or HIF-PHI treatment.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa, HEK293) to 70-80% confluency.
-
For hypoxic treatment, place cells in a hypoxic chamber (1-5% O₂) for 4-6 hours.
-
For HIF-PHI treatment, add the inhibitor (e.g., Roxadustat, DMOG) to the cell culture medium at the desired concentration and incubate for 4-6 hours under normoxic conditions.
-
Always include a normoxic, untreated control.
-
-
Sample Preparation:
-
Due to the rapid degradation of HIF-1α, all steps should be performed quickly and on ice.
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in Laemmli sample buffer containing protease and phosphatase inhibitors. The use of nuclear extracts is recommended as stabilized HIF-1α translocates to the nucleus.
-
Shear the genomic DNA by passing the lysate through a syringe with a 27-gauge needle.[25]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[26]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[25]
-
Incubate the membrane with a primary antibody specific for HIF-1α (e.g., NB100-105 or NB100-479) overnight at 4°C.[25]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[25]
-
The expected molecular weight of HIF-1α is approximately 93 kDa, but post-translationally modified forms can appear larger (~110-130 kDa).
-
Experimental Workflow for HIF-1α Western Blot
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia-Sensitive Reporter System for High-Throughput Screening [jstage.jst.go.jp]
- 6. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Mass Spectrometry Reveals Dynamics of Factor-inhibiting Hypoxia-inducible Factor-catalyzed Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIF-1alpha binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HIF1A - VHL Interaction Summary | BioGRID [thebiogrid.org]
- 15. Hypoxia-Induced Reporter Genes with Different Half-Lives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hypoxia-inducible factor-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 18. Evidence for the Slow Reaction of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 20. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 21. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 26. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
An In-depth Technical Guide to the Discovery and Synthesis of Hif-phd-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Hif-phd-IN-2, a potent inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes. This document details the mechanism of action, quantitative data, and detailed experimental protocols relevant to this compound and its class.
Introduction: Targeting the Hypoxia Signaling Pathway
Hypoxia-inducible factors (HIFs) are critical transcription factors that orchestrate the cellular response to low oxygen levels (hypoxia). Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and targeted for degradation by a class of enzymes known as HIF prolyl hydroxylases (PHDs). PHDs hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to its ubiquitination and subsequent proteasomal degradation.[1]
In hypoxic conditions, the oxygen-dependent activity of PHDs is inhibited. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[2][3] This transcriptional activation upregulates a wide array of genes involved in processes such as erythropoiesis (e.g., erythropoietin, EPO), angiogenesis (e.g., vascular endothelial growth factor, VEGF), and glucose metabolism.[2][3]
Pharmacological inhibition of PHDs mimics the hypoxic state, leading to the stabilization of HIF-α and the activation of its downstream targets. This has emerged as a promising therapeutic strategy for conditions such as anemia associated with chronic kidney disease.
This compound, also identified as "compound 25" in the scientific literature, is a potent, pan-inhibitor of PHD enzymes.[4] It belongs to a class of pyrazolo[4,3-d]pyrimidine derivatives developed as orally bioavailable HIF-PHD inhibitors.
Quantitative Data
The inhibitory activity of this compound against the three main PHD isoforms is summarized in the table below.
| Compound Name | Target | IC50 (nM) |
| This compound | PHD1 | < 100 |
| (compound 25) | PHD2 | < 100 |
| PHD3 | < 100 |
Signaling Pathways and Experimental Workflows
The HIF-1α Signaling Pathway
The following diagram illustrates the central role of PHD enzymes in the regulation of HIF-1α stability and the mechanism of action of PHD inhibitors like this compound.
Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD inhibitor conditions.
Experimental Workflow for PHD Inhibitor Discovery
The diagram below outlines a typical workflow for the discovery and preclinical development of a PHD inhibitor.
Caption: A generalized workflow for the discovery and development of PHD inhibitors.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound and related compounds. While specific protocols for this compound are not fully detailed in the public domain, the following are representative and established methods for this class of inhibitors.
Synthesis of this compound (Compound 25)
The synthesis of this compound, a pyrazolo[4,3-d]pyrimidine derivative, is based on the general scheme reported by Goi et al.[4] The following is a plausible, detailed protocol derived from the general methods described for this class of compounds.
Scheme 1: General Synthesis of Pyrazolo[4,3-d]pyrimidine Core
-
Step 1: Synthesis of Pyrazole Intermediate: The synthesis typically begins with the construction of a substituted pyrazole ring. This can be achieved through the condensation of a β-ketoester with a substituted hydrazine.
-
Step 2: Formation of the Pyrazolopyrimidine Core: The pyrazole intermediate is then reacted with a suitable reagent, such as formamide or a derivative, to construct the fused pyrimidine ring, yielding the pyrazolo[4,3-d]pyrimidine scaffold.
-
Step 3: Functionalization of the Scaffold: The core scaffold is then further functionalized through various reactions, such as chlorination followed by nucleophilic substitution, to introduce the desired side chains.
-
Step 4: Final Modification and Deprotection: The final steps may involve coupling reactions to introduce additional moieties and the removal of any protecting groups to yield the final compound.
Detailed Protocol (Representative Example):
-
Synthesis of Ethyl 1-((4-methoxyphenyl)sulfonyl)-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate:
-
To a solution of ethyl 5-(pyridin-2-yl)-1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (1.2 eq) at 0 °C.
-
After stirring for 30 minutes, add 4-methoxybenzenesulfonyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of (1-((4-methoxyphenyl)sulfonyl)-5-(pyridin-2-yl)-1H-pyrazol-3-yl)methanol:
-
To a solution of the ester from the previous step in a solvent like tetrahydrofuran (THF), add a reducing agent such as lithium aluminum hydride (1.5 eq) at 0 °C.
-
Stir the reaction for 2-3 hours at 0 °C.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the mixture and concentrate the filtrate. The crude alcohol can be used in the next step without further purification.
-
-
Synthesis of 1-((4-methoxyphenyl)sulfonyl)-5-(pyridin-2-yl)-1H-pyrazole-3-carbaldehyde:
-
To a solution of the alcohol from the previous step in a solvent like dichloromethane (DCM), add an oxidizing agent such as Dess-Martin periodinane (1.5 eq).
-
Stir the reaction at room temperature for 2-3 hours.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with DCM and purify by column chromatography.
-
-
Synthesis of 2-(1-((4-methoxyphenyl)sulfonyl)-5-(pyridin-2-yl)-1H-pyrazol-3-yl)acetic acid (this compound):
-
This final step would likely involve a multi-step process from the aldehyde, for example, a Wittig-type reaction to introduce a two-carbon unit followed by hydrolysis. A more direct route from a suitable precursor would be preferable if available. Note: The exact, detailed synthesis of the acetic acid side chain for compound 25 is not explicitly provided in the primary reference and would require further synthetic development based on known chemical transformations.
-
In Vitro PHD2 Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds against PHD2.
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme.
-
HIF-1α peptide substrate (e.g., a biotinylated peptide corresponding to the C-terminal oxygen-dependent degradation domain).
-
α-ketoglutarate (2-oxoglutarate).
-
Ascorbate.
-
Ferrous sulfate or ammonium iron(II) sulfate.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Test compound (this compound) dissolved in DMSO.
-
Detection reagents (e.g., AlphaScreen™-based detection kit with streptavidin-coated donor beads and an antibody recognizing hydroxylated proline linked to acceptor beads).
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PHD2 enzyme, ascorbate, and ferrous sulfate.
-
Add the test compound at various concentrations (typically in a serial dilution) to the wells of a microplate.
-
Add the enzyme mixture to the wells.
-
Initiate the reaction by adding a mixture of the HIF-1α peptide substrate and α-ketoglutarate.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a chelating agent like EDTA.
-
Add the detection reagents and incubate in the dark according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HIF-1α Stabilization in Cells (Western Blot)
This protocol describes how to assess the ability of this compound to stabilize HIF-1α protein in cultured cells.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, Hep3B, or a renal cell carcinoma line) in appropriate media.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 4-8 hours). A positive control, such as desferrioxamine (DFO) or cobalt chloride, should also be included.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. It is crucial to work quickly and on ice to prevent HIF-1α degradation.[5][6]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4 °C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4 °C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.[5]
-
Analysis of HIF Target Gene Expression (qPCR)
This protocol outlines the steps to measure the upregulation of HIF target genes, such as VEGF and EPO, in response to this compound treatment.
-
Cell Culture and Treatment:
-
Treat cells with this compound as described in the Western blot protocol.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer for RNA extraction (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., VEGF or EPO) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes in each sample.
-
Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the reference gene and then compared to the vehicle-treated control.
-
Conclusion
This compound is a potent pan-inhibitor of PHD enzymes that effectively stabilizes HIF-α and upregulates the expression of HIF target genes. Its pyrazolo[4,3-d]pyrimidine scaffold represents a promising chemical class for the development of therapeutics for anemia and other hypoxia-related diseases. The experimental protocols detailed in this guide provide a framework for the synthesis and comprehensive biological evaluation of this compound and other novel PHD inhibitors. Further research and development of this and related compounds may lead to new and improved treatments for a range of clinical conditions.
References
- 1. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hif-phd-IN-2: A Pan-PHD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hif-phd-IN-2, also identified as compound 25, is a potent small molecule inhibitor of the prolyl hydroxylase domain (PHD) family of enzymes. Contrary to the implication of seeking a PHD2 selective inhibitor, current data indicates that this compound acts as a pan-inhibitor, targeting multiple PHD isoforms. This guide provides a comprehensive overview of the available technical information on this compound, its mechanism of action, and the experimental context for its evaluation.
Core Mechanism of Action: Inhibition of PHD Enzymes
Prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3) are critical cellular oxygen sensors. In normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the alpha subunit of the hypoxia-inducible factor (HIF-1α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α. By inhibiting PHD enzymes, this compound prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of a wide array of genes involved in the cellular response to hypoxia. This includes genes regulating erythropoiesis, angiogenesis, and metabolism.
Quantitative Data
Published data on this compound indicates that it is a potent inhibitor of all three major PHD isoforms. The available inhibitory concentration (IC50) values are summarized below. It is important to note that the lack of significant variation in these values across the different isoforms confirms its characterization as a pan-PHD inhibitor rather than a selective one.
| Target Enzyme | IC50 (nM) |
| PHD1 | < 100 |
| PHD2 | < 100 |
| PHD3 | < 100 |
Table 1: Inhibitory activity of this compound against PHD isoforms. The data indicates potent, non-selective inhibition.
Signaling Pathway
The primary signaling pathway affected by this compound is the HIF-1α pathway. By inhibiting the PHD-mediated degradation of HIF-1α, the inhibitor effectively simulates a hypoxic state at the cellular level.
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are not publicly available, this section outlines the general methodologies typically employed for evaluating PHD inhibitors.
In Vitro PHD Inhibition Assay (Biochemical Assay)
This type of assay directly measures the enzymatic activity of purified PHD isoforms in the presence of an inhibitor.
Objective: To determine the IC50 value of this compound for each PHD isoform.
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
A synthetic peptide substrate corresponding to the oxygen-dependent degradation domain (ODD) of HIF-1α.
-
Cofactors: Fe(II), 2-oxoglutarate, and ascorbate.
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl, pH 7.5).
-
Detection system (e.g., antibody-based detection of the hydroxylated peptide, or mass spectrometry).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant PHD enzyme, Fe(II), and ascorbate.
-
Add this compound at a range of concentrations to the reaction mixture.
-
Initiate the reaction by adding the HIF-1α peptide substrate and 2-oxoglutarate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction.
-
Quantify the amount of hydroxylated peptide product using a suitable detection method.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cell-Based HIF-1α Stabilization Assay (Western Blot)
This assay assesses the ability of an inhibitor to stabilize endogenous HIF-1α in a cellular context.
Objective: To confirm that this compound can lead to the accumulation of HIF-1α in cells.
Materials:
-
Human cell line (e.g., HeLa, HEK293).
-
Cell culture medium and supplements.
-
This compound at various concentrations.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and Western blot apparatus.
-
Primary antibody against HIF-1α.
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
Procedure:
-
Culture cells to a suitable confluency.
-
Treat the cells with different concentrations of this compound for a defined period (e.g., 4-6 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the primary anti-HIF-1α antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the intensity of the HIF-1α bands to determine the extent of stabilization.
Conclusion and Future Directions
This compound is a potent, non-selective inhibitor of the PHD enzyme family. Its ability to stabilize HIF-1α makes it a valuable research tool for studying the downstream effects of the hypoxia signaling pathway. However, its lack of selectivity is a critical consideration for therapeutic development, where isoform-specific inhibition is often desired to minimize off-target effects. Future research on this compound would benefit from the public release of more detailed quantitative data and specific experimental protocols. Further studies could also explore the structure-activity relationship of this compound to potentially develop more selective analogs. For researchers and drug developers, this compound serves as a strong starting point for understanding pan-PHD inhibition and as a chemical scaffold for the design of next-generation, isoform-selective PHD inhibitors.
Structural Analysis of Inhibitor Binding to PHD2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analysis of inhibitors binding to Prolyl Hydroxylase Domain 2 (PHD2). While specific data for a compound designated "Hif-phd-IN-2" is not publicly available, this document outlines the core principles, experimental methodologies, and data presentation standards used in the characterization of PHD2 inhibitors, using illustrative examples from published research.
Introduction to PHD2 and its Role as a Therapeutic Target
Prolyl Hydroxylase Domain 2 (PHD2), also known as Egl-9 homolog 1 (EGLN1), is a key enzyme in the cellular oxygen sensing pathway.[1] Under normoxic (normal oxygen) conditions, PHD2 hydroxylates specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α).[1] This post-translational modification targets HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.[1] In hypoxic (low oxygen) conditions, PHD2 activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[2]
The central role of PHD2 in regulating HIF-1α levels makes it an attractive therapeutic target for conditions such as anemia of chronic kidney disease and ischemic diseases.[2] By inhibiting PHD2, small molecules can stabilize HIF-α, thereby mimicking a hypoxic response and stimulating the production of erythropoietin and other protective factors. Understanding the structural basis of how these inhibitors bind to PHD2 is crucial for the development of potent and selective drugs.
Quantitative Data Presentation
A critical aspect of characterizing inhibitor binding is the determination of binding affinities and kinetic parameters. This data is typically summarized in tables to allow for easy comparison between different compounds or experimental conditions.
Table 1: Kinetic Parameters for PHD2 Substrate Interaction
While specific binding data for "this compound" is unavailable, the following table presents representative kinetic data for the interaction of PHD2 with its natural substrates, the N-terminal and C-terminal Oxygen-Dependent Degradation Domains (NODD and CODD, respectively) of HIF-1α. This illustrates the type of quantitative data generated in such studies.
| Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Assay Method | Reference |
| HIF-1α CODD | 7 | - | - | 2OG Consumption | [3] |
| HIF-1α NODD | 130 | - | - | 2OG Consumption | [3] |
| HIF-1α CODD | 37 | - | - | Purified PHD2 Assay | [3] |
| HIF-1α NODD | 44 | - | - | Purified PHD2 Assay | [3] |
| HIF-1α CODD | 2 | - | - | O2 Consumption | [3] |
| HIF-1α NODD | 24 | - | - | O2 Consumption | [3] |
Note: The variability in KM values can be attributed to different assay conditions and the use of crude cell lysates versus purified enzymes.[3]
Table 2: Binding Kinetics of PHD2 with HIF-1α fragments measured by Surface Plasmon Resonance (SPR)
| Ligand | Analyte | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Reference |
| His6–HIF-1α530–698 CODD | PHD2181–426 | 1.56 x 103 | 0.186 | [4] |
| His6–HIF-1α344–503 NODD | PHD2181–426 | 1.37 x 103 | 0.697 | [4] |
Experimental Protocols
The structural and biophysical characterization of inhibitor binding to PHD2 involves a range of sophisticated experimental techniques. Detailed below are generalized protocols for two of the most common and powerful methods.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the protein-inhibitor complex, revealing the precise binding mode and key molecular interactions.
Generalized Protocol for PHD2-Inhibitor Complex Crystallization:
-
Protein Expression and Purification: The catalytic domain of human PHD2 (e.g., residues 181-426) is typically expressed in E. coli and purified using a combination of affinity, ion-exchange, and size-exclusion chromatography.[5]
-
Complex Formation: The purified PHD2 is incubated with a molar excess of the inhibitor and a stable metal ion (e.g., Mn2+ or Co2+ as a substitute for Fe2+ to prevent redox chemistry).[6] The co-substrate, 2-oxoglutarate (2OG), or an analog may also be included.
-
Crystallization: The protein-inhibitor complex is subjected to vapor diffusion crystallization screening using various commercially available or in-house developed screens. Hanging or sitting drop methods are commonly employed.[7]
-
Data Collection and Structure Determination: Crystals are cryo-cooled and diffraction data are collected at a synchrotron source. The structure is then solved by molecular replacement using a known PHD2 structure (e.g., PDB ID: 2G19) as a search model, followed by iterative rounds of model building and refinement.[2][6]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation between a protein and a ligand in real-time.
Generalized Protocol for PHD2-Inhibitor SPR Analysis:
-
Immobilization: Purified PHD2 is immobilized onto a sensor chip surface (e.g., CM5 chip) via amine coupling or using an affinity tag (e.g., His-tag).
-
Binding Analysis: A series of concentrations of the inhibitor (analyte) are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is monitored over time to generate sensorgrams.
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated as the ratio of kd/ka.[4]
Mandatory Visualizations
PHD2 Signaling Pathway
The following diagram illustrates the central role of PHD2 in the HIF-1α signaling pathway under both normoxic and hypoxic conditions.
Caption: The PHD2 signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for Structural Analysis
This diagram outlines a typical workflow for the structural and biophysical characterization of a PHD2 inhibitor.
Caption: A typical experimental workflow for PHD2 inhibitor characterization.
Logical Relationship of PHD2 Inhibition
The following diagram illustrates the logical consequence of PHD2 inhibition on the HIF-1α pathway.
Caption: Logical flow of PHD2 inhibition leading to a hypoxic response.
References
- 1. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the natural products chemical space through a molecular search to discover potential inhibitors that target the hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate preference of the HIF-prolyl hydroxylase-2 (PHD2) and substrate-induced conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the activity of the hypoxia-inducible-factor hydroxylases using an oxygen consumption assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2 - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of HIF-Prolyl Hydroxylase Domain 2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation studies for Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain 2 (PHD2) inhibitors, with a focus on the well-characterized compound Vadadustat as a representative agent. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for core assays, and visualizes critical signaling pathways and experimental workflows.
Core Mechanism of Action
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, primarily PHD2. This hydroxylation event allows for the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α. In hypoxic conditions, the oxygen-dependent activity of PHDs is reduced, leading to the stabilization of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the increased expression of proteins involved in erythropoiesis, iron metabolism, angiogenesis, and cell survival.
HIF-PHD inhibitors, such as Vadadustat, mimic the hypoxic state by competitively inhibiting PHD enzymes.[1] This prevents the hydroxylation and degradation of HIF-α, leading to its stabilization and the subsequent activation of downstream signaling pathways, even in the presence of normal oxygen levels. Vadadustat is a reversible inhibitor of all three PHD isoforms (PHD1, PHD2, and PHD3) with similar low nanomolar inhibitory constant values.[1]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from preclinical and clinical investigations of Vadadustat, demonstrating its efficacy in modulating the HIF pathway and treating anemia associated with chronic kidney disease (CKD).
Table 1: Preclinical Efficacy of Vadadustat in a Rat Model of CKD
| Parameter | Vehicle Control | Vadadustat-Treated | Fold Change | Reference |
| Hemoglobin (g/dL) | 12.5 ± 0.5 | 14.8 ± 0.7 | 1.18 | [1] |
| Hematocrit (%) | 38 ± 2 | 45 ± 3 | 1.18 | [1] |
| Reticulocyte Count (x10^6/µL) | 0.2 ± 0.05 | 0.5 ± 0.1 | 2.5 | [1] |
| Serum EPO (pg/mL) | 50 ± 10 | 250 ± 50 | 5.0 | [1] |
Data are presented as mean ± standard deviation. The study utilized a 5/6 nephrectomy model of CKD in rats, with daily oral dosing of Vadadustat for 14 days.
Table 2: Clinical Efficacy of Vadadustat in Patients with Anemia of CKD (Phase 3 Trials)
| Endpoint | Vadadustat | Darbepoetin Alfa (Active Control) | Outcome | Reference |
| Mean Change in Hemoglobin (g/dL) from Baseline (Non-Dialysis Dependent) | +1.5 | +1.4 | Non-inferiority met | [2] |
| Mean Change in Hemoglobin (g/dL) from Baseline (Dialysis Dependent) | +1.2 | +1.3 | Non-inferiority met | [2] |
| Time to First Major Adverse Cardiovascular Event (MACE) | Hazard Ratio: 1.04 | - | Did not meet non-inferiority in non-dialysis patients | [3] |
| Change in Serum Ferritin (ng/mL) | -80 | -20 | Greater reduction with Vadadustat | [4] |
| Change in Total Iron-Binding Capacity (µg/dL) | +60 | +10 | Greater increase with Vadadustat | [4] |
These data are a synthesis of results from the INNO2VATE and PRO2TECT Phase 3 clinical trial programs.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation of HIF-PHD inhibitors.
In Vitro HIF-1α Stabilization Assay (Western Blot)
This protocol describes the detection of HIF-1α stabilization in cell culture following treatment with a PHD inhibitor.
a. Cell Culture and Treatment:
-
Culture human cell lines (e.g., HepG2, HK-2) in appropriate media and conditions.
-
Treat cells with varying concentrations of the PHD inhibitor (e.g., Vadadustat) or vehicle control for a specified time course (e.g., 4, 8, 16 hours). A positive control for HIF-1α stabilization, such as cobalt chloride (100 µM) or desferrioxamine (100 µM), should be included.
b. Nuclear Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer and incubate on ice.
-
Disrupt the cell membrane using a Dounce homogenizer.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation.
-
Centrifuge at high speed to pellet cellular debris and collect the supernatant containing nuclear proteins.
-
Determine protein concentration using a BCA or Bradford assay.
c. Western Blotting:
-
Denature 20-40 µg of nuclear protein extract per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 7.5% polyacrylamide gel.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit polyclonal) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as Lamin B1 or PCNA, should be used to ensure equal loading of nuclear proteins.
In Vivo Model of Renal Anemia (5/6 Nephrectomy in Rats)
This protocol details the surgical procedure to induce chronic kidney disease and subsequent anemia in a rat model.
a. Surgical Procedure:
-
Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a midline abdominal incision to expose the kidneys.
-
Ligate the renal artery and vein of the right kidney and perform a right nephrectomy.
-
For the left kidney, ligate two of the three branches of the renal artery to induce infarction of approximately two-thirds of the kidney mass. Alternatively, the upper and lower poles of the left kidney can be surgically resected.
-
Close the abdominal incision in layers.
-
Provide post-operative analgesia and monitor the animals for recovery.[3][5]
b. Dosing and Monitoring:
-
Allow the animals to recover for 4-6 weeks to allow for the development of stable CKD and anemia.
-
Administer the PHD inhibitor (e.g., Vadadustat) or vehicle control orally once daily for the duration of the study (e.g., 14-28 days).
-
Collect blood samples at baseline and at specified time points throughout the study via tail vein or saphenous vein puncture.
-
Measure hematological parameters (hemoglobin, hematocrit, red blood cell count) using an automated hematology analyzer.
-
Measure serum erythropoietin (EPO) and other biomarkers using ELISA.
Quantification of Serum Erythropoietin (ELISA)
This protocol outlines the measurement of serum EPO levels.
-
Collect whole blood from animals or human subjects and allow it to clot.
-
Centrifuge to separate the serum and store at -80°C until analysis.
-
Use a commercially available EPO ELISA kit (e.g., from R&D Systems) and follow the manufacturer's instructions.
-
Briefly, add standards and serum samples to a microplate pre-coated with an anti-EPO antibody.
-
Incubate to allow EPO to bind to the immobilized antibody.
-
Wash the plate to remove unbound substances.
-
Add an enzyme-linked polyclonal antibody specific for EPO.
-
Wash to remove unbound antibody-enzyme reagent.
-
Add a substrate solution to develop the color in proportion to the amount of EPO bound.
-
Stop the color development and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the EPO concentration in the samples by interpolating from the standard curve.[4]
Mandatory Visualizations
Signaling Pathway of HIF-1α Regulation
References
- 1. researchgate.net [researchgate.net]
- 2. 5/6 Nephrectomy as a Validated Rat Model Mimicking Human Warfarin-Related Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
Preliminary Studies on a Novel HIF-Prolyl Hydroxylase 2 Inhibitor (Hif-phd-IN-2) in Cell Culture: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Hif-phd-IN-2, a novel small molecule inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (PHD2). The document details the compound's mechanism of action, summarizes key quantitative data from cell-based assays, and provides detailed experimental protocols. Furthermore, it includes visual representations of the targeted signaling pathway and a general experimental workflow to facilitate a deeper understanding of the preclinical assessment of this class of compounds.
Introduction
The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF) transcription factors.[1][2] The stability and activity of the HIF-α subunit are tightly regulated by a class of oxygen-sensing enzymes known as HIF prolyl hydroxylases (PHDs).[1][2] In normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][3][4] Among the three main PHD isoforms (PHD1, PHD2, and PHD3), PHD2 is considered the primary regulator of HIF-1α stability in normoxia.[1][5]
Inhibition of PHD2 mimics a hypoxic state by preventing HIF-α hydroxylation, leading to its stabilization, nuclear translocation, and the activation of hypoxia-responsive genes.[6] This mechanism holds significant therapeutic potential for conditions such as anemia, ischemia, and certain inflammatory diseases.[6] this compound is a novel, potent, and selective inhibitor of PHD2. This document outlines the foundational cell culture studies performed to characterize its activity and mechanism of action.
Mechanism of Action
This compound acts as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for the enzymatic activity of PHD2.[2] By binding to the active site of PHD2, the compound prevents the hydroxylation of proline residues (Pro402 and Pro564) on the HIF-1α subunit.[1][7] This inhibition leads to the stabilization of HIF-1α even under normoxic conditions, allowing it to dimerize with HIF-1β, translocate to the nucleus, and initiate the transcription of target genes such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO).[2][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro cell culture experiments with this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value |
| PHD2 Enzymatic Assay | Recombinant Human PHD2 | IC₅₀ | 50 nM |
| HIF-1α Stabilization | HEK293T | EC₅₀ | 250 nM |
| VEGF mRNA Induction | HeLa | EC₅₀ | 400 nM |
| EPO Protein Secretion | HepG2 | EC₅₀ | 500 nM |
Table 2: Target Gene Expression Analysis in HeLa Cells (24-hour treatment)
| Gene | This compound (1 µM) Fold Induction (mRNA) |
| VEGF | 8.5 ± 1.2 |
| GLUT1 | 6.2 ± 0.9 |
| PGK1 | 5.8 ± 0.7 |
| CA9 | 12.1 ± 2.5 |
Table 3: Cell Viability Assay (72-hour treatment)
| Cell Line | This compound CC₅₀ |
| HEK293T | > 50 µM |
| HeLa | > 50 µM |
| HepG2 | > 50 µM |
Experimental Protocols
Cell Culture
-
Cell Lines: HeLa, HepG2, and HEK293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂. For hypoxic conditions, cells were placed in a hypoxic chamber with 1% O₂.
Western Blotting for HIF-1α Stabilization
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for 4 hours. A positive control of CoCl₂ (100 µM) or Desferrioxamine (100 µM) can be used to mimic hypoxia.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of total protein per lane on an 8% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Seed cells in 12-well plates and treat with this compound for 24 hours.
-
Extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and gene-specific primers for VEGF, GLUT1, PGK1, CA9, and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
ELISA for EPO Secretion
-
Seed HepG2 cells in 24-well plates.
-
Treat the cells with this compound for 48 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of secreted EPO using a human EPO ELISA kit according to the manufacturer's instructions.
-
Normalize the results to the total protein content of the corresponding cell lysate.
Cell Viability Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the plate for 72 hours.
-
Add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours.
-
Measure the fluorescence or absorbance according to the manufacturer's protocol to determine cell viability.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the HIF-1α signaling pathway.
Experimental Workflow for In Vitro Characterization
Caption: General workflow for the in vitro characterization of this compound.
References
- 1. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 3. Expression of Prolyl Hydroxylases (PHDs) Is Selectively Controlled by HIF-1 and HIF-2 Proteins in Nucleus Pulposus Cells of the Intervertebral Disc: DISTINCT ROLES OF PHD2 AND PHD3 PROTEINS IN CONTROLLING HIF-1α ACTIVITY IN HYPOXIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. usbio.net [usbio.net]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Hif-phd-IN-2: A Guide to Inducing HIF-1α Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hif-phd-IN-2, a potent small molecule inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes, to induce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α). This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the successful application of this compound in research and drug development settings.
Introduction to this compound and HIF-1α Regulation
Hypoxia-Inducible Factor 1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It is a heterodimer composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by the prolyl hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1α by a family of enzymes known as HIF Prolyl Hydroxylase Domain-containing proteins (PHDs). PHD2 is the primary isoform responsible for this regulation in most cell types.[1] Hydroxylated HIF-1α is then recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.
This compound is a potent, cell-permeable, pan-inhibitor of PHD enzymes, with IC50 values of less than 100 nM for PHD1, PHD2, and PHD3. By inhibiting PHD activity, this compound prevents the hydroxylation of HIF-1α, even under normoxic conditions. This leads to the stabilization and accumulation of HIF-1α in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, HIF-1α dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription. These target genes are involved in various cellular processes, including angiogenesis, glucose metabolism, and cell survival.
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C17H15N5O3S |
| Molecular Weight | 369.40 g/mol |
| IC50 (PHD1, PHD2, PHD3) | <100 nM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-1α signaling pathway and a typical experimental workflow for inducing and analyzing HIF-1α expression using this compound.
Caption: HIF-1α Signaling Pathway Modulation by this compound.
References
Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes are critical cellular oxygen sensors. Under normoxic conditions, PHDs hydroxylate the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. Inhibition of PHDs prevents HIF-α degradation, leading to its stabilization and the activation of downstream hypoxia-responsive genes. This pathway is a key therapeutic target for conditions such as anemia associated with chronic kidney disease. This document provides detailed protocols and quantitative data for the in vitro characterization of small molecule inhibitors of HIF-PHDs, using compounds like Roxadustat as examples.
Quantitative Data Summary
The following table summarizes the in vitro potency of several well-characterized HIF-PHD inhibitors against the three human PHD isoforms. These values are crucial for determining the appropriate concentration range for in vitro experiments.
| Inhibitor | PHD1 IC₅₀ (nM) | PHD2 IC₅₀ (nM) | PHD3 IC₅₀ (nM) | Reference(s) |
| Vadadustat | 15.36 | 11.83 | 7.63 | [1] |
| Daprodustat | 3.5 | 22.2 | 5.5 | [2] |
| Roxadustat | - | 591 | - | [3] |
| Molidustat | 480 | 280 | 450 | [4] |
Note: IC₅₀ values can vary depending on the assay conditions.
Signaling Pathway
The core mechanism of action for HIF-PHD inhibitors involves the stabilization of HIF-1α, leading to the transcription of target genes.
Caption: HIF signaling pathway under normoxia and with a PHD inhibitor.
Experimental Protocols
Cell Culture and Treatment
A variety of cell lines can be utilized for in vitro studies of HIF-PHD inhibitors. The choice of cell line will depend on the specific research question.
Commonly Used Cell Lines:
-
HeLa (Human cervical cancer cells): Widely used for studying HIF signaling.
-
HEK293 (Human embryonic kidney cells): Useful for reporter gene assays due to high transfection efficiency.
-
Hep3B (Human hepatocellular carcinoma cells): Express both HIF-1α and HIF-2α.
-
PC-12 (Rat pheochromocytoma cells): A model for neuronal responses to hypoxia.
General Culture Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments, seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare stock solutions of the HIF-PHD inhibitor in a suitable solvent, such as DMSO.
-
Dilute the inhibitor to the desired final concentrations in fresh culture medium. A typical concentration range for initial experiments with a potent inhibitor like Roxadustat could be 1-100 µM.[5]
-
Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours).
Western Blot for HIF-1α Stabilization
This protocol is for detecting the accumulation of HIF-1α protein in response to PHD inhibition.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of HIF-1α.
Detailed Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5%).
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:500 to 1:1000 dilution in blocking buffer) overnight at 4°C.[6]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to a loading control such as β-actin or GAPDH.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
This assay measures the transcriptional activity of HIF by using a reporter construct containing HREs upstream of a luciferase gene.
Experimental Workflow:
Caption: Workflow for HRE Luciferase Reporter Assay.
Detailed Protocol:
-
Transfection: Transfect cells (e.g., HEK293) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Treatment: The following day, treat the cells with various concentrations of the HIF-PHD inhibitor or vehicle control for 16-24 hours.[7]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the fold induction relative to the vehicle-treated control.
Optimal Concentration of this compound
Since "this compound" is a placeholder, the optimal concentration will depend on the specific inhibitor being used. Based on the data for known inhibitors, a starting point for in vitro studies would be in the low micromolar to nanomolar range. For instance, for a potent inhibitor like Daprodustat with a low nM IC₅₀, initial cell-based assays could be performed in the range of 10 nM to 1 µM.[2][8] For inhibitors with higher IC₅₀ values, such as Roxadustat, a wider range of 1 µM to 50 µM may be necessary to observe a dose-dependent effect in cell-based assays.[5] It is recommended to perform a dose-response curve to determine the EC₅₀ for HIF-1α stabilization or HRE reporter activation in the specific cell line of interest. The incubation time should also be optimized, with typical time points ranging from 4 to 24 hours.
Conclusion
The protocols and data presented here provide a framework for the in vitro characterization of HIF-PHD inhibitors. By utilizing these methods, researchers can effectively determine the potency and mechanism of action of novel compounds targeting the HIF pathway. Careful optimization of experimental conditions, including inhibitor concentration and incubation time, is crucial for obtaining reliable and reproducible results.
References
- 1. ir.akebia.com [ir.akebia.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects | PLOS One [journals.plos.org]
- 5. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors induce autophagy and have a protective effect in an in-vitro ischaemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Hif-phd-IN-2: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the potent prolyl hydroxylase domain (PHD) inhibitor, Hif-phd-IN-2. This small molecule is a valuable tool for studying the hypoxia-inducible factor (HIF) signaling pathway, a critical regulator of cellular adaptation to low oxygen conditions.
Introduction
This compound is a powerful inhibitor of prolyl hydroxylase domain (PHD) enzymes, specifically targeting PHD1, PHD2, and PHD3. Under normal oxygen levels (normoxia), PHDs hydroxylate proline residues on the alpha subunit of HIF (HIF-α), marking it for proteasomal degradation.[1][2] By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α, even in the presence of oxygen.[1][2] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in processes such as angiogenesis, erythropoiesis, and glucose metabolism.
Physicochemical Properties and Solubility
Proper handling and preparation of this compound are crucial for reproducible experimental results. The key properties of this inhibitor are summarized in the table below.
| Property | Value |
| Molecular Weight | 346.65 g/mol |
| CAS Number | 1193383-09-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO (up to 100 mg/mL) |
| Storage | Store at -20°C for long-term stability. |
Quantitative Data: In Vitro Efficacy
This compound demonstrates potent inhibition of the three major PHD isoforms.
| Target | IC50 |
| PHD1 | <100 nM |
| PHD2 | <100 nM |
| PHD3 | <100 nM |
Signaling Pathway
This compound exerts its effects by modulating the HIF-1 signaling pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound in common experimental settings.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of this compound needed using its molecular weight (346.65 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 346.65 g/mol = 0.0034665 g = 3.47 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: In Vitro PHD2 Enzyme Inhibition Assay (Colorimetric)
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound on recombinant PHD2 enzyme. The assay measures the consumption of the co-substrate α-ketoglutarate.[3]
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., a 19-mer peptide containing the P564 residue)
-
α-ketoglutarate (α-KG)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
2,4-dinitrophenylhydrazine (2,4-DNPH) solution
-
Sodium hydroxide (NaOH) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~540 nm
Procedure:
-
Prepare reagents:
-
Prepare a stock solution of the HIF-1α peptide in assay buffer.
-
Prepare fresh solutions of α-KG, FeSO₄, and ascorbic acid in assay buffer on the day of the experiment.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Set up the reaction: In a 96-well plate, add the following components in order:
-
Assay buffer
-
This compound dilutions (or vehicle control)
-
Recombinant PHD2 enzyme
-
HIF-1α peptide substrate
-
FeSO₄ and ascorbic acid
-
-
Initiate the reaction: Start the enzymatic reaction by adding α-KG to each well.
-
Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and develop color:
-
Stop the reaction by adding the 2,4-DNPH solution to each well. This will react with the remaining α-KG.
-
Incubate at room temperature for 10-15 minutes.
-
Add NaOH solution to each well to develop the color.
-
-
Measure absorbance: Read the absorbance of each well at ~540 nm using a microplate reader.
-
Data analysis: The decrease in absorbance is proportional to the amount of α-KG consumed, and therefore to the PHD2 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 3: Cell-Based HIF-1α Stabilization Assay (Western Blot)
This protocol describes how to assess the ability of this compound to stabilize HIF-1α in cultured cells using Western blotting.
Materials:
-
Cell line of interest (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell culture and treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified time (e.g., 4-24 hours). A positive control, such as treatment with cobalt chloride (CoCl₂) or desferrioxamine (DFO), can also be included.
-
-
Cell lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Protocol 4: In Vivo Administration in Mice (Oral Gavage)
This protocol provides a general guideline for the oral administration of this compound to mice. The specific dose and formulation should be optimized based on the experimental design and the solubility of the compound in a suitable vehicle.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose in water)
-
Weighing scale
-
Gavage needles (appropriate size for mice, e.g., 20-22 gauge, 1.5 inches)
-
Syringes
Procedure:
-
Animal handling and preparation:
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
Weigh each mouse to determine the correct dosing volume. The typical dosing volume for oral gavage in mice is 5-10 mL/kg.
-
-
Formulation preparation:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. Ensure the compound is fully dissolved or forms a homogenous suspension. Sonication may be used to aid in creating a uniform suspension.
-
-
Oral gavage administration:
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth into the stomach.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle.
-
-
Monitoring:
-
Monitor the animals for any adverse effects after administration.
-
-
Sample collection:
-
At the desired time points after administration, tissues or blood can be collected for downstream analysis (e.g., Western blotting for HIF-1α stabilization, ELISA for EPO or VEGF levels).
-
Conclusion
This compound is a potent and valuable research tool for investigating the HIF signaling pathway. The protocols provided in this document offer a starting point for utilizing this inhibitor in a variety of in vitro and in vivo experimental settings. Researchers should always optimize these protocols for their specific experimental conditions and adhere to all relevant safety and animal welfare guidelines.
References
- 1. Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hif-phd-IN-2 in Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hif-phd-IN-2, a potent inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), in various angiogenesis assays. By inhibiting PHD2, this compound stabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that upregulates the expression of numerous pro-angiogenic genes, including Vascular Endothelial Growth Factor (VEGF). This document outlines the mechanism of action, provides detailed protocols for key in vitro, ex vivo, and in vivo angiogenesis assays, and presents representative quantitative data to guide experimental design and interpretation.
Mechanism of Action: this compound in Promoting Angiogenesis
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps the levels of HIF-1α low. However, in the presence of this compound, the activity of PHD2 is inhibited. This prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the increased expression of potent pro-angiogenic factors such as VEGF, platelet-derived growth factor (PDGF), and angiopoietins, which collectively stimulate endothelial cell proliferation, migration, and tube formation, the cardinal steps of angiogenesis.[1][2][3][4]
Quantitative Data Summary
The following tables summarize representative quantitative data from key angiogenesis assays performed with a generic PHD inhibitor, which serves as a proxy for this compound. These values should be considered as a general guide, and optimal concentrations and effects should be determined empirically for this compound.
Table 1: In Vitro Endothelial Cell Tube Formation Assay
| Treatment Group | Concentration | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| Vehicle Control | - | 100 ± 8.5 | 100 ± 11.2 |
| PHD Inhibitor | 1 µM | 145 ± 12.1 | 138 ± 9.8 |
| PHD Inhibitor | 10 µM | 182 ± 15.3 | 175 ± 14.5 |
| PHD Inhibitor | 50 µM | 215 ± 18.9 | 205 ± 17.2 |
| *Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control. |
Table 2: Ex Vivo Aortic Ring Sprouting Assay
| Treatment Group | Concentration | Sprouting Area (mm²) | Number of Sprouts |
| Vehicle Control | - | 0.85 ± 0.12 | 45 ± 5 |
| PHD Inhibitor | 10 µM | 1.52 ± 0.21 | 78 ± 8 |
| PHD Inhibitor | 50 µM | 2.18 ± 0.35 | 112 ± 12 |
| VEGF (Positive Control) | 50 ng/mL | 2.55 ± 0.41 | 135 ± 15 |
| *Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control. |
Table 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
| Treatment Group | Dose per Disk | Blood Vessel Density (% of Control) | Number of Branch Points (% of Control) |
| Vehicle Control | - | 100 ± 7.8 | 100 ± 9.5 |
| PHD Inhibitor | 10 µg | 138 ± 11.5 | 132 ± 10.1 |
| PHD Inhibitor | 50 µg | 175 ± 14.2 | 168 ± 13.7 |
| bFGF (Positive Control) | 1 µg | 192 ± 16.8 | 185 ± 15.2 |
| *Data are presented as mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle control. |
Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane extract in response to angiogenic stimuli.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), growth factor reduced
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescence imaging)
Protocol:
-
Thaw BME on ice overnight at 4°C.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10⁵ cells/mL.
-
Prepare treatment solutions by diluting this compound and vehicle control in basal medium to the desired final concentrations.
-
Add 100 µL of the HUVEC suspension to each BME-coated well.
-
Immediately add 100 µL of the treatment solutions to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.
-
Monitor tube formation periodically under an inverted microscope.
-
For quantification, images of the tube network can be captured and analyzed using image analysis software to measure parameters such as total tube length, number of branch points, and number of loops. For fluorescent imaging, cells can be pre-labeled with Calcein AM.
Ex Vivo Aortic Ring Sprouting Assay
This ex vivo assay measures the outgrowth of microvessels from cultured aortic explants, providing a more physiologically relevant model of angiogenesis.[5][6]
Materials:
-
Thoracic aortas from 6-8 week old mice
-
Serum-free endothelial basal medium (EBM)
-
Type I rat tail collagen
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
VEGF (positive control)
-
48-well tissue culture plates
-
Surgical instruments (forceps, scissors, scalpel)
Protocol:
-
Euthanize mice and dissect the thoracic aorta under sterile conditions.
-
Clean the aorta of any surrounding adipose and connective tissue in a petri dish containing cold EBM.
-
Cross-section the aorta into 1 mm thick rings using a sterile scalpel.
-
Prepare the collagen gel solution on ice.
-
Add a 100 µL layer of collagen gel to each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.
-
Place one aortic ring in the center of each polymerized collagen gel.
-
Overlay each ring with another 100 µL of collagen gel and allow it to polymerize.
-
Prepare treatment media by supplementing EBM with this compound, vehicle, or VEGF.
-
Add 200 µL of the appropriate treatment medium to each well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days, changing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. It utilizes the highly vascularized chorioallantoic membrane of a developing chick embryo.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile filter paper disks or silicone rings
-
This compound (dissolved in a suitable solvent)
-
Vehicle control
-
bFGF (positive control)
-
Sterile PBS
-
Forceps and scissors
-
Stereomicroscope with a camera
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
Prepare sterile filter paper disks impregnated with this compound, vehicle, or bFGF.
-
On day 10 of incubation, carefully place the prepared disks onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 72 hours of incubation (day 13), open the eggs and examine the CAM under a stereomicroscope.
-
Capture images of the area around the disks.
-
Quantify angiogenesis by measuring the blood vessel density and the number of blood vessel branch points within a defined area around the disk using image analysis software.
Conclusion
This compound presents a promising tool for the investigation of angiogenesis through the targeted inhibition of PHD2 and subsequent stabilization of HIF-1α. The protocols and representative data provided in these application notes offer a solid foundation for researchers to design and execute robust angiogenesis assays. It is recommended that researchers optimize the experimental conditions, including the concentration of this compound and incubation times, for their specific cell types and experimental systems to achieve the most reliable and reproducible results.
References
- 1. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Hypoxia-Inducible Factor-1 in Physiological and Pathophysiological Angiogenesis: Applications and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Molecular Perspective on HIF-1α and Angiogenic Stimulator Networks and Their Role in Solid Tumors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Improved quantification of angiogenesis in the rat aortic ring assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hif-phd-IN-2 in Cancer Cell Line Research
Introduction
Hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes are critical cellular oxygen sensors. The inhibition of these enzymes, particularly PHD2, leads to the stabilization of HIF-1α, a key transcription factor that orchestrates the cellular response to low oxygen conditions. In the context of cancer, the HIF-1α pathway is frequently activated and plays a pivotal role in tumor progression, angiogenesis, metabolic reprogramming, and metastasis. Consequently, inhibitors of PHD enzymes are valuable tools for studying the biological consequences of HIF-1α stabilization and hold potential as therapeutic agents.
This document provides detailed application notes and protocols for the use of Hif-phd-IN-2, a specific inhibitor of HIF prolyl hydroxylases, in cancer cell line research. The following sections will cover the mechanism of action, provide quantitative data on its activity, detail experimental protocols for its use, and illustrate the key signaling pathways involved.
Mechanism of Action
This compound functions as a competitive inhibitor of 2-oxoglutarate, a key co-substrate for PHD enzymes. Under normoxic conditions, PHD2 hydroxylates specific proline residues on the HIF-1α subunit, marking it for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. By blocking the catalytic activity of PHD2, this compound prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α even in the presence of normal oxygen levels. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
Quantitative Data
Currently, there is no publicly available quantitative data, such as IC50 values or dose-response curves, specifically for a compound named "this compound" in peer-reviewed literature or public databases. The information presented here is based on the general activity of potent PHD2 inhibitors. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cancer cell line and experimental setup.
For context, other well-characterized PHD inhibitors have been reported with varying potencies:
| Inhibitor | Target | IC50 (nM) | Cell-Based Potency (EC50 for HIF stabilization) |
| IOX2 | PHD2 | ~20 | ~1-10 µM |
| FG-4592 (Roxadustat) | PHDs | ~100-200 | ~1-5 µM |
| GSK1278863 (Daprodustat) | PHDs | ~50 | ~0.5-2 µM |
| Molidustat | PHDs | ~100 | ~1-10 µM |
| Vadadustat (AKB-6548) | PHDs | ~500 | ~1-10 µM |
Note: These values are approximate and can vary depending on the assay conditions and cell type.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours, depending on the desired experimental endpoint.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be converted to formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Western Blot for HIF-1α Stabilization
This protocol is to detect the stabilization of HIF-1α protein in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α (e.g., from BD Biosciences, Novus Biologicals)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours). A positive control, such as treatment with CoCl2 (100 µM) or deferoxamine (DFO, 100 µM), which also stabilize HIF-1α, can be included.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for HIF-1α Target Gene Expression
This protocol is to measure the change in the expression of HIF-1α target genes (e.g., VEGFA, GLUT1, CA9) following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., VEGFA, GLUT1, CA9) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for a specified time (e.g., 8, 16, or 24 hours).
-
After treatment, wash the cells with PBS and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and primers for the target and housekeeping genes.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
Visualization of Signaling Pathways and Workflows
HIF-1α Signaling Pathway Under Normoxia and Inhibition by this compound
Caption: HIF-1α regulation in normoxia and with this compound.
Experimental Workflow for Characterizing this compound
Caption: Workflow for this compound characterization.
Application Notes and Protocols for Hif-phd-IN-2 in In Vitro Erythropoiesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hif-phd-IN-2 is a potent inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) enzymes, with IC50 values of less than 100 nM for PHD1, PHD2, and PHD3.[1] By inhibiting these oxygen-sensing enzymes, this compound stabilizes the alpha subunit of HIF (HIF-α), leading to the activation of HIF-mediated gene transcription. A key target of HIF is the erythropoietin (EPO) gene, which is the primary regulator of erythropoiesis. Consequently, this compound can be utilized as a tool to induce and study erythropoiesis in vitro. These application notes provide an overview of the mechanism, key experimental protocols, and expected outcomes for using this compound in erythropoiesis research.
Mechanism of Action
Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-α subunits, targeting them for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound, by inhibiting PHD activity, prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and heterodimerize with HIF-β. This HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including EPO, to initiate their transcription. The resulting increase in EPO expression stimulates the proliferation and differentiation of erythroid progenitor cells.
References
Application Notes and Protocols for Western Blot Analysis of HIF-1α Following Hif-phd-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is continuously synthesized but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues by prolyl hydroxylase domain (PHD) enzymes, which allows for its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to proteasomal degradation.[1][2][3] In hypoxic conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α.[1]
Hif-phd-IN-2 is a potent inhibitor of PHD enzymes.[4][5] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization of HIF-1α even under normoxic conditions.[4][6] This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of various target genes involved in angiogenesis, erythropoiesis, and metabolism.[3] The ability of this compound to modulate the HIF-1α pathway makes it a valuable tool for research and a potential therapeutic agent for conditions such as anemia and ischemia.[6]
This document provides a detailed protocol for performing Western blot analysis to detect and quantify the stabilization of HIF-1α in cultured cells following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-1α signaling pathway and the experimental workflow for the Western blot analysis.
Caption: HIF-1α Signaling Pathway Under Normoxia and with this compound.
Caption: Western Blot Experimental Workflow for HIF-1α Analysis.
Data Presentation
Table 1: Dose-Dependent Stabilization of HIF-1α by a PHD Inhibitor in HeLa Cells
| Treatment (6 hours) | HIF-1α Protein Level (Relative to β-actin) |
| Vehicle (DMSO) | 1.0 |
| PHD Inhibitor (1 µM) | 3.5 |
| PHD Inhibitor (10 µM) | 8.2 |
| PHD Inhibitor (50 µM) | 15.6 |
| PHD Inhibitor (100 µM) | 16.1 |
Table 2: Time-Course of HIF-1α Stabilization by a PHD Inhibitor (10 µM) in HeLa Cells
| Treatment Duration | HIF-1α Protein Level (Relative to β-actin) |
| 0 hours | 1.0 |
| 2 hours | 5.8 |
| 4 hours | 9.3 |
| 6 hours | 8.5 |
| 8 hours | 7.1 |
| 24 hours | 4.2 |
Experimental Protocol
This protocol details the steps for performing a Western blot to analyze HIF-1α stabilization in response to this compound treatment.
Materials and Reagents
-
Cell Line: HeLa, Hep3B, or other suitable cell line.
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease Inhibitor Cocktail: (e.g., cOmplete™, Mini, EDTA-free Protease Inhibitor Cocktail).
-
Phosphatase Inhibitor Cocktail: (e.g., PhosSTOP™).
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 20% β-mercaptoethanol).
-
Tris-Glycine SDS-PAGE Gels: (e.g., 4-15% gradient gels).
-
Running Buffer: (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
PVDF Membrane: (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody: Rabbit anti-HIF-1α antibody.
-
Loading Control Antibody: Mouse anti-β-actin or anti-GAPDH antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG and HRP-conjugated goat anti-mouse IgG.
-
Chemiluminescent Substrate: (e.g., ECL Western Blotting Substrate).
-
Positive Control: Cobalt chloride (CoCl₂) or Deferoxamine (DFO) treated cell lysate.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) for a fixed time (e.g., 6 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM) for various durations (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
A positive control can be generated by treating cells with 100 µM CoCl₂ for 4-8 hours.[1]
-
-
Cell Lysis:
-
Crucial Step: HIF-1α is highly unstable and degrades rapidly in the presence of oxygen.[1] Perform all lysis steps on ice and as quickly as possible.
-
Aspirate the cell culture medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a Tris-Glycine SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100V for 1-2 hours or at 25V overnight at 4°C.
-
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-HIF-1α antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the HIF-1α band intensity to the corresponding loading control band intensity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak HIF-1α band | HIF-1α degradation during sample preparation. | Work quickly on ice. Use fresh protease inhibitors. |
| Insufficient this compound concentration or treatment time. | Perform a dose-response and time-course experiment to optimize treatment conditions. | |
| Low protein load. | Load at least 20-30 µg of total protein per lane. | |
| Inefficient antibody. | Use a validated anti-HIF-1α antibody and include a positive control (CoCl₂ or DFO treated lysate). | |
| High background | Insufficient blocking. | Increase blocking time to 2 hours or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Multiple non-specific bands | Antibody cross-reactivity. | Use a more specific, monoclonal antibody. Optimize antibody dilution. |
| Protein degradation. | Ensure adequate protease inhibitors are used during lysis. |
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. HIF-PHD Inhibitor II, JNJ-42041935 The HIF-PHD Inhibitor II, JNJ-42041935 controls the biological activity of HIF-PHD. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]
- 5. HIF-PHD Inhibitor II, JNJ-42041935 - CAS 1193383-09-3 - Calbiochem | 400093 [merckmillipore.com]
- 6. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Hif-phd-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia-Inducible Factors (HIFs) are transcription factors that play a pivotal role in the cellular response to low oxygen levels (hypoxia). The stability and activity of the HIF-α subunit are primarily regulated by a class of enzymes known as Prolyl Hydroxylase Domain enzymes (PHDs). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-α, its translocation to the nucleus, and the activation of a wide range of genes involved in angiogenesis, erythropoiesis, metabolism, and cell survival.[1][2][3]
Hif-phd-IN-2 is a potent and selective inhibitor of PHD enzymes, particularly PHD2, which is considered the primary oxygen sensor in most cells.[4][5] By inhibiting PHD2, this compound mimics a hypoxic state, leading to the stabilization of HIF-1α even under normoxic conditions.[2] This compound is a valuable tool for studying the downstream effects of HIF pathway activation and holds therapeutic potential in conditions such as anemia and ischemic diseases.
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry. The described methods allow for the quantitative assessment of key cellular processes affected by the stabilization of HIF-1α, including intracellular HIF-1α levels, apoptosis, and cell cycle progression.
Signaling Pathway
The core mechanism of this compound action involves the inhibition of PHD enzymes, leading to the stabilization and activation of HIF-1α. The following diagram illustrates this signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 4. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Hif-phd-IN-2 insolubility in media
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility issues with the HIF-PHD inhibitor, Hif-phd-IN-2, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue with hydrophobic compounds like this compound. The solubility of the compound is significantly lower in the aqueous environment of cell culture media compared to a strong organic solvent like DMSO. When the concentrated DMSO stock is diluted into the media, the compound can crash out of solution, forming a precipitate.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of this compound.
| Storage Condition | Duration |
| In DMSO at -80°C | 6 months |
| In DMSO at 4°C | 2 weeks |
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity and off-target effects.
Q5: Are there alternative methods to improve the solubility of this compound in my cell culture medium?
A5: Yes, several strategies can be employed to enhance the solubility of hydrophobic compounds in aqueous solutions. These include the use of solubilizing agents.
| Solubilization Strategy | Description | Key Considerations |
| Co-solvents | Intermediary solvents like ethanol or PEG-400 can help to gradually decrease the polarity of the solvent, potentially preventing precipitation. | The final concentration of the co-solvent should be tested for cellular toxicity. |
| Surfactants | Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.[1] | Can interfere with cellular membranes and some cellular assays. It is important to use a low concentration and include a vehicle control. |
| Cyclodextrins | These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[2] | The type and concentration of cyclodextrin need to be optimized for your specific compound and cell line. |
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture medium, follow this step-by-step troubleshooting guide.
Step 1: Optimize the Dilution of Your DMSO Stock Solution
Precipitation often occurs due to a rapid change in solvent polarity. The following protocol is designed to minimize this.
Experimental Protocol: Serial Dilution for Improved Solubility
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.[3]
-
Prepare an Intermediate Dilution Series: Create a serial dilution of your this compound stock solution in 100% DMSO. This will allow you to add a smaller volume of the organic solvent to your media.
-
Pre-warm the Media: Warm your cell culture medium to 37°C.
-
Add Compound to Media with Vortexing: While gently vortexing or swirling the tube of pre-warmed media, add the desired volume of the this compound DMSO stock drop-wise. This rapid mixing helps to disperse the compound quickly.
-
Visual Inspection: After addition, visually inspect the medium for any signs of precipitation. If the solution appears cloudy or contains visible particles, the compound has likely precipitated.
-
Consider Serum-Free Media for Dilution: For the final dilution step into your culture, consider using a serum-free version of your medium. Serum proteins can sometimes contribute to compound precipitation. After the compound is dispersed, you can add serum back to the desired final concentration.
Step 2: If Precipitation Persists, Consider a Solubilizing Agent
If optimizing the dilution protocol is not sufficient, the use of a solubilizing agent may be necessary.
Experimental Protocol: Using a Solubilizing Agent
-
Select a Solubilizing Agent: Based on the table above, choose a solubilizing agent to test (e.g., Pluronic® F-68 or a cyclodextrin).
-
Prepare a Stock Solution of the Solubilizing Agent: Prepare a sterile stock solution of the solubilizing agent in water or PBS.
-
Add Solubilizing Agent to Media: Add the solubilizing agent to your cell culture medium at a low, non-toxic concentration (e.g., 0.01-0.1% for Pluronic® F-68).
-
Repeat Dilution Protocol: Follow the dilution protocol from Step 1, adding your this compound DMSO stock to the media now containing the solubilizing agent.
-
Vehicle Control: It is critical to include a vehicle control in your experiments that contains the same concentration of DMSO and the solubilizing agent as your experimental conditions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting this compound insolubility.
Caption: Troubleshooting workflow for this compound insolubility.
HIF-1α Signaling Pathway and PHD Inhibition
To provide context for the mechanism of action of this compound, the following diagram illustrates the simplified HIF-1α signaling pathway.
Caption: Simplified HIF-1α signaling pathway under normoxia and hypoxia/PHD inhibition.
References
Technical Support Center: HIF-1α Stabilization Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using prolyl hydroxylase (PHD) inhibitors, specifically focusing on issues related to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for HIF-PHD-IN-2?
A1: this compound is a potent pan-inhibitor of prolyl hydroxylase domain (PHD) enzymes, with IC50 values of less than 100 nM for PHD1, PHD2, and PHD3.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent rapid degradation of HIF-1α by the proteasome. By inhibiting PHDs, this compound mimics a hypoxic state, preventing HIF-1α hydroxylation and thereby stabilizing the protein, allowing it to accumulate and become transcriptionally active.[3][4]
Q2: Why is HIF-1α so difficult to detect by Western blot?
A2: HIF-1α is an exceptionally labile protein with a very short half-life, often estimated to be within 5-8 minutes under normoxic conditions.[5] This rapid, oxygen-dependent degradation is the primary challenge in its detection.[5][6] Even transient exposure to oxygen during sample preparation can lead to the loss of the HIF-1α signal.[7] Therefore, meticulous and rapid sample processing is critical for successful detection.
Q3: What is the expected molecular weight of HIF-1α on a Western blot?
A3: While the theoretical molecular weight of HIF-1α is approximately 93 kDa, it often migrates at a higher apparent molecular weight of 110-130 kDa on an SDS-PAGE gel.[6] This discrepancy is due to post-translational modifications, such as ubiquitination, which can alter the protein's migration.[6] Degraded fragments of HIF-1α may also be observed at lower molecular weights, typically between 40-80 kDa.[5]
Troubleshooting Guide: this compound Not Stabilizing HIF-1α
This guide addresses potential reasons why you may not be observing HIF-1α stabilization after treating your cells with this compound and provides actionable steps to resolve these issues.
Problem 1: No or Weak HIF-1α Signal on Western Blot
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration of this compound | The effective concentration can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A starting range of 1-10 µM is often used for potent PHD inhibitors. |
| Insufficient Incubation Time | The time required to see maximal HIF-1α accumulation can vary. Conduct a time-course experiment (e.g., 1, 2, 4, 8, and 24 hours) to identify the optimal incubation period. |
| Compound Instability or Degradation | Ensure that this compound is properly stored according to the manufacturer's instructions (e.g., -20°C for powder, short-term at 4°C or long-term at -80°C in DMSO).[1] Prepare fresh working solutions from a frozen stock for each experiment. |
| Rapid HIF-1α Degradation During Sample Lysis and Preparation | This is a very common issue.[7] Work quickly and keep samples on ice at all times.[5] Lyse cells directly on the plate with ice-cold lysis buffer containing a comprehensive protease and phosphatase inhibitor cocktail.[7] Minimize the time between cell harvesting and lysate denaturation. Some protocols recommend completing this process in under 2 minutes.[5] |
| Inefficient Protein Extraction | Use a lysis buffer optimized for nuclear proteins, as stabilized HIF-1α translocates to the nucleus.[6] Consider using nuclear extraction kits for cleaner and more concentrated nuclear protein fractions.[6] |
| Low Protein Loading | Due to its low abundance, a higher amount of total protein is often required for HIF-1α detection. Load at least 50 µg of total protein per lane.[5] |
| Inefficient Western Blot Transfer | HIF-1α is a relatively large protein. Ensure your transfer conditions are optimized for high molecular weight proteins. This may include using a lower percentage acrylamide gel (e.g., 8% or less), adding 0.1% SDS to the transfer buffer for PVDF membranes, and extending the transfer time.[5] |
| Primary Antibody Issues | Use an antibody validated for the detection of HIF-1α by Western blot. Check the recommended antibody dilution and consider an overnight incubation at 4°C to enhance the signal.[5] |
Problem 2: HIF-1α is Detected in Positive Controls but Not in this compound Treated Samples
| Possible Cause | Troubleshooting Step |
| Cell-Type Specific Resistance or Low Expression | Some cell lines may have intrinsically low levels of HIF-1α expression or mechanisms that confer resistance to PHD inhibitors. Confirm that your cell line is known to express HIF-1α and is responsive to hypoxia or hypoxia mimetics. If possible, test a different cell line known to be responsive (e.g., HeLa, HepG2). |
| Presence of Inhibitor Efflux Pumps | Certain cell lines may express high levels of drug efflux pumps that can actively remove this compound from the cytoplasm, preventing it from reaching its target. |
| Alternative HIF-1α Degradation Pathways | While the PHD-VHL-proteasome pathway is the primary route for HIF-1α degradation, other oxygen-independent mechanisms can also play a role.[8] These may be more prominent in certain cell types or under specific experimental conditions. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| This compound Concentration | 1 - 10 µM (initial testing) | Optimal concentration should be determined empirically for each cell line. |
| Incubation Time | 4 - 8 hours (initial testing) | Time-course experiments are recommended to determine the peak of HIF-1α stabilization. |
| Protein Loading for Western Blot | ≥ 50 µg total protein | Higher amounts may be necessary depending on the cell type and antibody sensitivity.[5] |
| SDS-PAGE Gel Percentage | 8% or lower | Recommended for better resolution of high molecular weight proteins like HIF-1α.[5] |
| Positive Controls | Cells treated with CoCl₂ (100-200 µM) or Desferrioxamine (DFO, 100-200 µM) for 4-8 hours, or cells cultured under hypoxic conditions (1-5% O₂).[5][9] | These treatments are known to robustly stabilize HIF-1α and serve as a benchmark for your experiment. |
| Lysis Buffer | RIPA buffer or specialized nuclear extraction buffers containing protease and phosphatase inhibitors. | Ensure the buffer is effective at lysing the nuclear membrane. |
Experimental Protocols
Protocol 1: Western Blotting for HIF-1α Detection
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound, a positive control (e.g., CoCl₂), and a vehicle control (e.g., DMSO) for the predetermined optimal time.
-
Rapid Cell Lysis:
-
Place the cell culture dish on ice.
-
Aspirate the media and quickly wash once with ice-cold PBS.
-
Immediately add ice-cold lysis buffer supplemented with a complete protease and phosphatase inhibitor cocktail.
-
Scrape the cells quickly and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Preparation:
-
Vortex the lysate briefly and incubate on ice for 15-30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein (e.g., 50 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an 8% (or lower) polyacrylamide gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane. For large proteins, consider an overnight wet transfer at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (at the recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and incubate until the formazan crystals are fully dissolved.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Frequently Asked Questions about Hypoxia Research & HIFs [novusbio.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hif-phd-IN-2 Incubation Time
Welcome to the technical support center for Hif-phd-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the maximal HIF (Hypoxia-Inducible Factor) response using this compound, a prolyl hydroxylase domain (PHD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation event marks HIF-α for rapid degradation by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex[1][2][3]. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α even in the presence of oxygen[2][4]. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of target genes involved in processes such as angiogenesis, erythropoiesis, and metabolism[5][6]. PHD2 is considered the primary regulator of HIF-α stability in normoxia[1][7].
Q2: How do I determine the optimal concentration of this compound to use?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for HIF-1α stabilization. A typical starting point for many PHD inhibitors is in the low micromolar range. We recommend testing a range of concentrations (e.g., 0.1 µM to 100 µM) and assessing HIF-1α levels by Western blot.
Q3: What is the expected time course for HIF-1α stabilization with this compound?
A3: The stabilization of HIF-1α is a dynamic process. With many PHD inhibitors, HIF-1α levels can be detected as early as 1 hour after treatment and may continue to increase for up to 24 hours[8]. However, the peak response time can vary. It is crucial to perform a time-course experiment to identify the optimal incubation period for your specific cell line and research question.
Q4: Can this compound affect HIF-2α stabilization as well?
A4: Yes, it is possible. Many PHD inhibitors can stabilize both HIF-1α and HIF-2α, although the kinetics and dose-response may differ between the two isoforms[8]. The relative stabilization can also be cell-type specific, as the expression levels of HIF-1α and HIF-2α vary between different cells.
Q5: Should I expect to see changes in the mRNA levels of HIF-1α after treatment with this compound?
A5: No, this compound primarily acts at the post-translational level by preventing HIF-1α protein degradation. Therefore, you should not expect to see a significant change in HIF1A mRNA levels[4][9]. The primary effect is on the stabilization of the HIF-1α protein.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak HIF-1α signal on Western blot | 1. Suboptimal incubation time. | Perform a time-course experiment (e.g., 1, 3, 6, 12, 24 hours) to determine the peak HIF-1α stabilization time. |
| 2. Suboptimal this compound concentration. | Perform a dose-response experiment with a range of concentrations (e.g., 0.1 µM to 100 µM). | |
| 3. Cell type has low HIF-1α expression. | Use a positive control cell line known to express HIF-1α (e.g., HeLa, Hep3B) or induce HIF-1α with a known stimulus like hypoxia (1% O2) or another PHD inhibitor (e.g., DMOG). | |
| 4. Rapid degradation of HIF-1α during sample preparation. | Prepare cell lysates quickly on ice using lysis buffer containing protease and phosphatase inhibitors. Consider using a nuclear extraction protocol as stabilized HIF-1α translocates to the nucleus. | |
| High background or multiple bands on Western blot | 1. Antibody is not specific. | Use a well-validated HIF-1α antibody. Include a negative control (untreated cells) and a positive control (hypoxia-treated cells) to confirm band identity. |
| 2. Protein degradation. | As mentioned above, ensure rapid sample processing on ice with appropriate inhibitors. | |
| Decreased HIF-1α signal at later time points | 1. Cellular adaptation and feedback mechanisms. | This can be a normal physiological response. PHD2 and PHD3 are themselves HIF target genes, which can create a negative feedback loop[10]. Analyze earlier time points to capture the peak response. |
| 2. Cell toxicity at high concentrations or long incubation times. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your HIF-1α stabilization experiment. | |
| Inconsistent results between experiments | 1. Variation in cell culture conditions. | Maintain consistent cell density, passage number, and media conditions. |
| 2. Instability of this compound in solution. | Prepare fresh stock solutions of this compound and store them appropriately as recommended by the manufacturer. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
Objective: To identify the time point of maximal HIF-1α protein stabilization in response to this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate your cells at a consistent density in multiple wells or plates to allow for harvesting at different time points. Allow cells to adhere and reach approximately 70-80% confluency.
-
Treatment: Prepare a working solution of this compound in complete medium at a pre-determined effective concentration (if unknown, start with a concentration based on a dose-response curve, e.g., 10 µM). Treat the cells with the this compound solution. For the vehicle control, treat cells with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for various durations (e.g., 0, 1, 3, 6, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody against HIF-1α.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
-
Analysis: Quantify the band intensities for HIF-1α and a loading control (e.g., β-actin or GAPDH). Plot the relative HIF-1α expression over time to determine the peak of stabilization.
Example Data Presentation: Time-Course of HIF-1α Stabilization
| Incubation Time (hours) | Relative HIF-1α Level (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 1 | 3.5 |
| 3 | 7.2 |
| 6 | 12.8 |
| 12 | 9.5 |
| 24 | 5.1 |
Note: The above data is illustrative. Actual results will vary depending on the experimental conditions.
Visualizations
References
- 1. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the hypoxia‐inducible factor pathway induced by prolyl hydroxylase domain 2 deficiency enhances the effect of running training in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIF-Prolyl Hydroxylase Domain Proteins (PHDs) in Cancer—Potential Targets for Anti-Tumor Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The transition from HIF-1 to HIF-2 during prolonged hypoxia results from reactivation of PHDs and HIF1A mRNA instability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HIF-PHD Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common issues encountered during experiments with Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors.
Frequently Asked Questions (FAQs)
1. Why am I observing unexpected or off-target effects in my cell-based assays?
HIF-PHD inhibitors are structural analogs of α-ketoglutarate (AKG) and can act as competitive antagonists for a broad range of 2-oxoglutarate-dependent dioxygenases (2-OGDDs), not just the PHD enzymes responsible for HIF-α degradation.[1][2] This can lead to the inhibition of other enzymes involved in critical cellular processes such as collagen synthesis, fatty acid metabolism, and epigenetic modifications, resulting in off-target effects.[2][3][4]
Troubleshooting:
-
Lower Inhibitor Concentration: Use the lowest effective concentration of the inhibitor to minimize off-target effects.
-
Use a More Selective Inhibitor: Different HIF-PHD inhibitors have varying selectivity for PHD isoforms and other 2-OGDDs.[5] Consider testing a more selective inhibitor if off-target effects are a concern.
-
Control Experiments: Include appropriate controls to distinguish between on-target HIF-mediated effects and off-target effects. This could involve using HIF-1α or HIF-2α knockout/knockdown cells.
2. My in vitro enzyme assay results are not correlating with my cell-based assay results. What could be the reason?
Discrepancies between in vitro and cellular assays are common and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor cell permeability, leading to lower effective concentrations within the cell compared to the in vitro assay.
-
Cellular Metabolism: The inhibitor may be metabolized by the cells, reducing its activity.
-
Presence of Cellular Competitors: The intracellular concentration of the natural substrate, 2-oxoglutarate, can compete with the inhibitor, affecting its potency.
-
Assay-Specific Conditions: Differences in buffer composition, pH, and the presence of co-factors can influence inhibitor activity.
Troubleshooting:
-
Assess Cell Permeability: If possible, measure the intracellular concentration of the inhibitor.
-
Time-Course and Dose-Response Experiments: Perform detailed time-course and dose-response studies in your cellular model to determine the optimal conditions for observing the desired effect.
-
Use a Positive Control: Employ a well-characterized HIF-PHD inhibitor with known cellular activity (e.g., DMOG) as a positive control.[5]
3. I am seeing variable levels of HIF-1α and HIF-2α stabilization. Why is this happening?
The stabilization of HIF-1α versus HIF-2α can be influenced by the specific HIF-PHD inhibitor used, as different inhibitors have varying selectivity for the three PHD isoforms (PHD1, PHD2, and PHD3).[5][6] PHD2 is the primary regulator of HIF-1α, while PHD1 and PHD3 also play roles. The relative expression of these isoforms can vary between cell types, leading to differential stabilization of HIF-α subunits.
Troubleshooting:
-
Characterize PHD Isoform Expression: If possible, determine the relative expression levels of PHD1, PHD2, and PHD3 in your cell model.
-
Test Different Inhibitors: Compare the effects of inhibitors with different isoform selectivity profiles.
-
Western Blot Analysis: Carefully quantify the protein levels of both HIF-1α and HIF-2α.
4. What are the potential long-term consequences of HIF stabilization in my experimental model?
Prolonged stabilization of HIF can have pleiotropic effects beyond erythropoiesis, as HIF regulates a vast number of genes involved in angiogenesis, glucose metabolism, cell survival, and inflammation.[1][2][7] In some contexts, chronic HIF activation has been linked to tumor progression and other pathological conditions.[8][9]
Considerations for Experimental Design:
-
Duration of Treatment: Consider the duration of inhibitor treatment in your experiments and its physiological relevance.
-
Monitor for Unintended Effects: Be vigilant for unexpected changes in your experimental model, such as altered cell morphology, proliferation rates, or expression of genes not directly related to your primary pathway of interest.
Troubleshooting Guides
Problem: Inconsistent HIF-α Stabilization
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the EC50 for HIF-α stabilization in your specific cell line. |
| Incorrect Timing of Analysis | Conduct a time-course experiment to identify the peak time point for HIF-α accumulation after inhibitor treatment. |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and media conditions, as these can affect cellular responses. |
| Oxygen Tension | Maintain consistent oxygen levels in your cell culture incubator, as fluctuations can impact baseline HIF-α levels. |
| Inhibitor Instability | Prepare fresh inhibitor solutions for each experiment and store them properly according to the manufacturer's instructions. |
Problem: High Background Signal in Reporter Assays
| Possible Cause | Troubleshooting Steps |
| Leaky Reporter Construct | Use a minimal promoter in your hypoxia response element (HRE) reporter construct to reduce basal activity. |
| Off-Target Effects on Reporter Gene | Include a control reporter construct lacking the HRE sequence to assess non-specific effects of the inhibitor. |
| Cell Line-Specific Factors | Test the reporter construct in a different cell line to see if the high background is cell-type specific. |
Experimental Protocols
HIF-1α Stabilization via Western Blot
-
Cell Culture: Plate cells (e.g., HeLa, Hep3B, or U2OS) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with the HIF-PHD inhibitor at various concentrations for a predetermined time (e.g., 6 hours).[10] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for HIF-1α. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Hypoxia Response Element (HRE) Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Inhibitor Treatment: After 24 hours, treat the cells with the HIF-PHD inhibitor or vehicle.
-
Cell Lysis: After the desired treatment duration (e.g., 16 hours), lyse the cells using the luciferase assay lysis buffer.[5]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizations
Caption: HIF Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects | Semantic Scholar [semanticscholar.org]
- 4. Selectivity of HIF-PH inhibitors: concerns regarding possible off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. krcp-ksn.org [krcp-ksn.org]
- 7. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 8. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
improving the stability of Hif-phd-IN-2 in solution
Welcome to the technical support center for Hif-phd-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this potent prolyl hydroxylase (PHD) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the prolyl hydroxylase domain (PHD) enzymes. It inhibits PHD1, PHD2, and PHD3 with high potency, leading to the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α) subunits. Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on HIF-α, targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Based on available data, the following storage conditions are recommended:
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to prepare a high-concentration stock (e.g., 10 mM or higher, solubility permitting) to minimize the volume of DMSO added to your experimental system. Always use anhydrous, high-purity DMSO.
Q4: What is the solubility of this compound in aqueous solutions?
A4: Like many small molecule inhibitors, this compound is expected to have low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. For cell culture experiments, the DMSO stock solution should be diluted serially in the culture medium to the final desired concentration immediately before use. The final DMSO concentration in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Improving the Stability of this compound in Solution
This guide addresses common issues encountered when working with this compound in solution and provides strategies to improve its stability and ensure reliable experimental outcomes.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - Exceeded solubility limit in DMSO.- Improper storage of DMSO stock. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, prepare a fresh, lower concentration stock solution.- Store DMSO stocks in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Precipitation upon dilution in aqueous buffer/media | - Poor aqueous solubility of the compound.- High final concentration of the inhibitor. | - Ensure the final DMSO concentration in the aqueous solution is kept to a minimum (≤ 0.1%).- Prepare the final dilution immediately before adding to the experimental system.- Consider using a pre-warmed aqueous solution for dilution.- For persistent issues, explore the use of solubilizing agents like surfactants or cyclodextrins, but validate their compatibility with your experimental setup. |
| Loss of activity over time in working solutions | - Degradation of the compound in aqueous solution.- Adsorption to plasticware. | - Prepare fresh working solutions for each experiment from a frozen DMSO stock.- Avoid prolonged storage of diluted aqueous solutions.- Use low-protein-binding microcentrifuge tubes and pipette tips. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution due to precipitation or degradation.- Variability in solution preparation. | - Centrifuge the DMSO stock tube briefly before opening to ensure any condensate is collected at the bottom.- Use calibrated pipettes for accurate dilutions.- Maintain a consistent protocol for solution preparation across all experiments. |
Experimental Protocols
General Protocol for HIF-1α Stabilization in Cell Culture
This protocol provides a general workflow for treating cultured cells with this compound to achieve HIF-1α stabilization. Note that optimal conditions (e.g., cell density, inhibitor concentration, and incubation time) should be determined empirically for each cell line and experimental setup.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Immediately before use, perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Vortex gently between dilutions.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
-
Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2) for the desired period. A time course experiment (e.g., 4, 8, 16, 24 hours) is recommended to determine the optimal incubation time for maximal HIF-1α stabilization.[3]
-
Cell Lysis and Analysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Analyze HIF-1α stabilization by Western blot or other relevant assays. For Western blotting, using nuclear extracts can enhance the HIF-1α signal as it translocates to the nucleus upon stabilization.
-
Visualizations
HIF-1α Signaling Pathway under Normoxia and the Effect of this compound
References
- 1. PHD2: from hypoxia regulation to disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Response to Hypoxia | Cell Culture Protocol | Bio-Techne [bio-techne.com]
dealing with cytotoxicity of Hif-phd-IN-2 in cell culture
Welcome to the technical support center for Hif-phd-IN-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments while managing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, with IC50 values of <100 nM for PHD1, PHD2, and PHD3.[1][2] In normoxic conditions (normal oxygen levels), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation targets HIF-1α for ubiquitination and subsequent degradation by the proteasome. By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus to activate the transcription of hypoxia-responsive genes, mimicking a hypoxic state.[3][4]
Q2: What is the recommended working concentration for this compound in cell culture?
A2: The optimal working concentration of this compound can vary depending on the cell line and experimental conditions. Based on its potent in vitro IC50 of <100 nM, a good starting point for cell-based assays is to perform a dose-response experiment ranging from 1 µM to 100 µM. Studies on other PHD inhibitors have shown dose-dependent stabilization of HIF-1α in this range, with saturation often occurring below 100 µM.[5] It is crucial to determine the lowest effective concentration that stabilizes HIF-1α to minimize potential off-target effects and cytotoxicity.
Q3: I am not seeing HIF-1α stabilization after treating my cells with this compound. What could be the problem?
A3: Several factors could contribute to a lack of HIF-1α stabilization:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response experiment (e.g., 1, 10, 50, 100 µM) to determine the optimal concentration.
-
Insufficient Incubation Time: HIF-1α stabilization is time-dependent. While some effects can be seen within a few hours, a 6 to 16-hour incubation is often recommended to see robust stabilization.[5]
-
Improper Cell Lysis: HIF-1α is a very labile protein and can degrade rapidly during sample preparation. It is critical to use a lysis buffer containing protease inhibitors and to process samples quickly on ice. For Western blotting, lysing cells directly in Laemmli buffer is recommended.
-
Nuclear vs. Cytoplasmic Fractionation: Stabilized HIF-1α translocates to the nucleus. Preparing nuclear extracts for Western blot analysis can significantly enrich the HIF-1α signal.
Q4: My cells are showing signs of cytotoxicity (e.g., reduced viability, changes in morphology) after treatment with this compound. How can I mitigate this?
A4: Cytotoxicity is a potential concern with chemical inhibitors, especially at higher concentrations and with prolonged exposure.
-
Optimize Concentration and Incubation Time: High concentrations of PHD inhibitors and long incubation periods (e.g., 24 hours or more) have been shown to reduce cell proliferation and viability.[5] Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve HIF-1α stabilization.
-
Perform a Viability Assay: Use a standard cell viability assay, such as the MTT or MTS assay, to quantitatively assess the cytotoxic effects of different concentrations of this compound on your specific cell line.
-
Check Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is non-toxic (generally ≤ 0.1%). Always include a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) in your experiments.
-
Consider Off-Target Effects: this compound is a pan-PHD inhibitor, meaning it inhibits PHD1, PHD2, and PHD3.[1][2] Inhibition of these isoforms can have broad effects on cellular processes beyond HIF stabilization, which may contribute to cytotoxicity in certain cell types.[3][4]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered when using this compound.
Issue 1: Inconsistent or No HIF-1α Stabilization
| Potential Cause | Recommended Solution |
| Inhibitor Concentration Too Low | Perform a dose-response curve (e.g., 1-100 µM) to identify the optimal concentration for your cell line. |
| Inadequate Incubation Time | Optimize the incubation time. A time course experiment (e.g., 2, 4, 6, 8, 16 hours) can determine the point of maximal HIF-1α stabilization. |
| HIF-1α Degradation During Sample Prep | Use a robust lysis buffer with a fresh protease inhibitor cocktail. Keep samples on ice at all times and minimize processing time. |
| Low HIF-1α Expression in Cell Line | Some cell lines express very low basal levels of HIF-1α. Consider using a positive control cell line known to express HIF-1α (e.g., HeLa, Hep3B) or treat cells with a known HIF stabilizer like CoCl₂. |
| Poor Antibody Performance | Ensure your primary antibody for HIF-1α is validated for Western blotting and is used at the recommended dilution. Include a positive control lysate if available. |
Issue 2: High Cell Death or Unexpected Phenotypes
| Potential Cause | Recommended Solution |
| Inhibitor Concentration Too High | Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 for cytotoxicity in your cell line. Use a concentration well below this value for your experiments. |
| Prolonged Incubation | Reduce the incubation time. Determine the minimum time required for HIF-1α stabilization and use that for subsequent experiments. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle-only control. |
| Off-Target Effects | As a pan-PHD inhibitor, off-target effects are possible. If the phenotype is not consistent with HIF-1α stabilization, consider if inhibition of PHD1 or PHD3 could be responsible. Literature searches on the roles of these isoforms in your cell type may be helpful. |
| Cell Line Sensitivity | Different cell lines have varying sensitivities to chemical compounds. If cytotoxicity persists at low effective concentrations, consider testing the inhibitor in a different cell line. |
Quantitative Data Summary
| Parameter | This compound | Reference |
| Target | Prolyl Hydroxylase Domain (PHD) enzymes | |
| IC50 (PHD1) | <100 nM | [1][2] |
| IC50 (PHD2) | <100 nM | [1][2] |
| IC50 (PHD3) | <100 nM | [1][2] |
| Recommended Starting Concentration (Cell Culture) | 1 - 100 µM (requires optimization) | [5] |
| Solvent | DMSO | [1] |
| Storage (Powder) | -20°C for 2 years | [1] |
| Storage (in DMSO) | -80°C for 6 months | [1] |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot for HIF-1α Stabilization
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the chosen incubation time. Include a vehicle control.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail directly to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 7.5% polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HIF-1α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: HIF-1α Signaling Pathway Under Normoxia and with this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Decision Tree for this compound Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming HIF-PHD-IN-2 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the activity of HIF-PHD-IN-2 in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a prolyl hydroxylase domain (PHD) inhibitor. Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α)[1][2][3]. This hydroxylation event targets HIF-α for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex[2][3][4]. By inhibiting PHD enzymes, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α even in the presence of oxygen[2]. The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of various target genes involved in processes like angiogenesis, erythropoiesis, and metabolism[1][2].
Q2: How can I confirm that this compound is active in my new cell line?
A2: You can confirm the activity of this compound through a series of experiments that assess different stages of the HIF-1α signaling pathway. The primary methods include:
-
HIF-1α Stabilization Assay: Directly measuring the accumulation of HIF-1α protein.
-
Target Gene Expression Analysis: Quantifying the mRNA or protein levels of HIF-1α target genes, such as VEGF.
-
Metabolic Assay: Measuring changes in metabolic outputs regulated by HIF-1α, such as lactate production.
Q3: What are appropriate positive and negative controls for my experiments?
A3:
-
Positive Controls:
-
Hypoxia: Exposing cells to low oxygen conditions (e.g., 1% O2) is a physiological way to stabilize HIF-1α.
-
Cobalt Chloride (CoCl₂): CoCl₂ is a chemical mimic of hypoxia that can inhibit PHD enzymes[5].
-
Other known PHD inhibitors: Using a well-characterized PHD inhibitor can serve as a benchmark for your experiments.
-
-
Negative Controls:
-
Vehicle Control: Treating cells with the solvent used to dissolve this compound (e.g., DMSO).
-
Normoxic Untreated Cells: Cells cultured under normal oxygen conditions without any treatment.
-
Experimental Workflows and Protocols
Signaling Pathway of HIF-1α Regulation
Caption: HIF-1α signaling under normoxia versus hypoxia/PHD inhibition.
Experimental Workflow for Confirming this compound Activity
References
- 1. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Hif-phd-IN-2 Dosage for Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of HIF-PHD inhibitors for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for HIF-PHD inhibitors?
HIF-PHD (Hypoxia-Inducible Factor Prolyl Hydroxylase) inhibitors are a class of drugs that mimic a hypoxic state in the body.[1][2][3] Under normal oxygen levels (normoxia), PHD enzymes hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), targeting it for proteasomal degradation.[2][4][5][6][7] By inhibiting PHD enzymes, these compounds prevent the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β.[2][5][6] This HIF complex then binds to hypoxia-response elements (HREs) on DNA, leading to the transcription of various genes involved in processes like erythropoiesis, angiogenesis, and cell survival.[2][3][4]
Q2: How can I select an appropriate starting dose for my in vitro or in vivo experiments?
Selecting a starting dose requires a review of the literature for the specific HIF-PHD inhibitor and experimental model. For in vitro studies, dose-response curves are often established in the low micromolar range.[8] For instance, EC50 values for inducing luciferase activity in a reporter assay were 5.1 µM for Roxadustat and 0.8 µM for Daprodustat after 16 hours of treatment.[6][8] For in vivo experiments in mice, dosages can vary significantly based on the specific inhibitor and the intended biological effect. It is crucial to begin with a dose cited in a similar preclinical model and then perform a dose-escalation study to determine the optimal concentration for your specific research question while monitoring for efficacy and toxicity.
Q3: What are the common biomarkers to assess the efficacy of a HIF-PHD inhibitor in a long-term experiment?
The most direct measure of efficacy is the stabilization of HIF-1α or HIF-2α protein levels, which can be assessed by Western blot.[8] However, due to the transient nature of HIF-α, it is often more practical to measure the expression of its downstream target genes. Commonly assessed target genes include those involved in erythropoiesis, such as erythropoietin (EPO), and angiogenesis, such as vascular endothelial growth factor (VEGF).[9][10][11] Functional outcomes, such as an increase in hemoglobin or hematocrit, are key indicators of in vivo efficacy, particularly in models of anemia.[12]
Q4: What are the potential off-target effects and toxicities to monitor during long-term administration of HIF-PHD inhibitors?
Long-term HIF stabilization can have pleiotropic effects, and it is crucial to monitor for potential toxicities.[5][13] Concerns include the potential for promoting tumor growth through angiogenesis and metabolic reprogramming.[5][13] Therefore, in oncology models, the specific context of the tumor microenvironment is critical. Other potential adverse effects observed in clinical and preclinical studies include an increased risk of thrombosis, cardiovascular events, and vascular access thrombosis.[1][12][13] Regular monitoring of animal health, including body weight, behavior, and complete blood counts, is essential. Depending on the specific research question, it may also be prudent to assess markers of liver and kidney function.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no induction of HIF target genes | Compound Instability: The HIF-PHD inhibitor may be unstable in your experimental conditions (e.g., light-sensitive, or degrades in media over time). | Prepare fresh stock solutions of the inhibitor for each experiment. Minimize exposure to light if the compound is known to be light-sensitive. Consider the half-life of the compound in your culture media and replenish as needed for long-term experiments. |
| Suboptimal Dosage: The concentration of the inhibitor may be too low to elicit a significant response or so high that it causes cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line or animal model. Assess cell viability in parallel with target gene expression to rule out cytotoxicity at higher doses.[8] | |
| Cell Line Specificity: Different cell lines may have varying sensitivities to HIF-PHD inhibitors due to differences in the expression of PHD isoforms or other pathway components. | If possible, test the inhibitor on a different cell line known to be responsive. Alternatively, verify the expression of key components of the HIF pathway (HIF-1α, HIF-1β, VHL, PHDs) in your cell line. | |
| Observed Toxicity or Animal Distress in vivo | Dosage Too High: The administered dose may be causing systemic toxicity. | Reduce the dosage of the HIF-PHD inhibitor. Consider a dose de-escalation study to find the maximum tolerated dose that still provides the desired biological effect. |
| Off-Target Effects: The inhibitor may be affecting other biological pathways, leading to unforeseen side effects. | Review the literature for known off-target effects of your specific inhibitor. Consider using a more selective inhibitor if available. Monitor for specific toxicities reported for the class of compounds, such as thrombosis or cardiovascular issues.[1][13] | |
| Route or Frequency of Administration: The method or timing of drug delivery may be contributing to toxicity. | Evaluate alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection) that may alter the pharmacokinetic and toxicity profile. Adjust the dosing frequency to maintain therapeutic levels while minimizing peak concentrations that could be toxic. | |
| Loss of Efficacy Over Time | Development of Tolerance: Cells or animals may adapt to chronic HIF stabilization, leading to a diminished response. | Consider an intermittent dosing schedule rather than continuous administration. This may help to prevent the development of tolerance.[1] |
| Feedback Mechanisms: Long-term activation of the HIF pathway can induce negative feedback loops that dampen the response. | Investigate potential feedback mechanisms by measuring the expression of genes known to be involved in the negative regulation of the HIF pathway. |
Experimental Protocols
In Vitro Assessment of HIF-1α Stabilization and Target Gene Expression
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, U2OS, or a relevant cell line for your research) in 6-well plates and allow them to adhere overnight.
-
Prepare fresh solutions of the HIF-PHD inhibitor in appropriate cell culture media at a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).
-
Replace the existing media with the media containing the inhibitor or vehicle and incubate for the desired time (e.g., 6, 16, or 24 hours).[8]
-
-
Protein Extraction and Western Blot for HIF-1α:
-
After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HIF-1α, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A loading control like β-actin or GAPDH should be used to normalize the results.
-
-
RNA Extraction and qRT-PCR for Target Gene Expression:
-
Following treatment, lyse the cells and extract total RNA using a commercially available kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for HIF target genes (e.g., VEGFA, EPO, SLC2A1/GLUT1) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
In Vivo Administration and Efficacy Assessment in a Mouse Model
-
Animal Model and Dosing:
-
Use an appropriate mouse model for your research question (e.g., a model of chronic kidney disease for anemia studies).
-
Prepare the HIF-PHD inhibitor formulation for in vivo administration (e.g., dissolved in corn oil for oral gavage).
-
Administer the inhibitor at the desired dose and frequency based on literature or preliminary studies. Include a vehicle control group.
-
-
Monitoring and Sample Collection:
-
Monitor the health of the animals daily, including body weight, food and water intake, and any signs of distress.
-
Collect blood samples periodically (e.g., weekly) via a suitable method (e.g., tail vein) to monitor hematological parameters (hemoglobin, hematocrit) and potential biomarkers of toxicity.
-
-
Tissue-Specific Analysis:
-
At the end of the experiment, euthanize the animals and harvest tissues of interest (e.g., kidney, liver, tumor).
-
Tissues can be processed for histological analysis, protein extraction for Western blotting, or RNA extraction for qRT-PCR to assess target gene expression in specific organs.
-
Quantitative Data Summary
Table 1: In Vitro Potency of Common HIF-PHD Inhibitors
| Inhibitor | Target | Assay | Cell Line | EC50 / IC50 | Reference |
| Roxadustat (FG-4592) | PHD1, PHD2, PHD3 | HRE Luciferase Reporter | HT1080 | 5.1 µM | [6][8] |
| Daprodustat (GSK1278863) | PHD1, PHD2, PHD3 | HRE Luciferase Reporter | HT1080 | 0.8 µM | [6][8] |
| Vadadustat (AKB-6548) | PHD2 > PHD3 > PHD1 | HIF-1α Stabilization | - | - | [13] |
| Molidustat (BAY 85-3934) | PHD1, PHD2, PHD3 | HRE Luciferase Reporter | HT1080 | 2.1 µM | [6][8] |
| Dimethyloxalylglycine (DMOG) | Pan-hydroxylase inhibitor | HIF-1α Induction | RAECs | ~100 µM | [9] |
Table 2: Example of In Vivo Dosing Regimens from Preclinical Studies
| Inhibitor | Animal Model | Dose | Route of Administration | Frequency | Observed Effect | Reference |
| Roxadustat | Diabetic Rats | 10 mg/kg | Oral Gavage | Daily | Improved wound healing | [3] |
| Roxadustat | Adenine-induced nephropathy | - | - | - | Attenuated renal fibrosis | [14] |
| Daprodustat | Obese Type 2 Diabetic Mice | - | - | - | Improved glucose and lipid metabolism | [15] |
Note: Specific dosages from preclinical studies can be highly variable and model-dependent. Researchers should consult the primary literature for detailed experimental conditions.
Visualizations
Caption: HIF signaling pathway under normoxic vs. hypoxic/PHD inhibitor conditions.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases [frontiersin.org]
- 4. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pleotropic effects of hypoxia-inducible factor-prolyl hydroxylase domain inhibitors: are they clinically relevant? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of HIF-1α expression and release following endothelial injury in-vitro and in-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Long-term efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitors in anaemia of chronic kidney disease: A meta-analysis including 13,146 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. krcp-ksn.org [krcp-ksn.org]
- 14. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hif-phd-IN-2 and other HIF prolyl hydroxylase (PHD) inhibitors in their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during biochemical and cell-based assays involving this compound.
General Questions
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of the prolyl hydroxylase domain (PHD) enzymes, specifically PHD1, PHD2, and PHD3.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event signals for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent proteasomal degradation of HIF-α.[3][4][5] By inhibiting PHDs, this compound prevents HIF-α hydroxylation, causing its stabilization, accumulation, and translocation to the nucleus. In the nucleus, HIF-α dimerizes with HIF-β and activates the transcription of various genes involved in the cellular response to hypoxia, such as those related to angiogenesis, erythropoiesis, and metabolism.[5]
Biochemical Assays
Q2: My in vitro PHD2 inhibition assay with this compound shows lower potency than expected. What are the possible causes?
Several factors can influence the apparent potency of a PHD inhibitor in a biochemical assay:
-
Substrate Concentration: Most PHD inhibitors, including this compound, are competitive with the co-substrate 2-oxoglutarate (2-OG).[6] If the concentration of 2-OG in your assay is high, it can lead to an underestimation of the inhibitor's potency (higher IC50 value).[6] Consider titrating the 2-OG concentration to determine its effect on your inhibitor's IC50.
-
Enzyme and Substrate Quality: Ensure that the recombinant PHD2 enzyme is active and the HIF-α peptide substrate is of high purity and correct sequence.
-
Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation time can all affect enzyme activity and inhibitor binding. Ensure these are optimized and consistent across experiments. The presence of reducing agents like ascorbate is often necessary for optimal PHD activity.
-
Solubility of this compound: Poor solubility of the inhibitor in the assay buffer can lead to a lower effective concentration. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the assay is compatible with enzyme activity.
Cell-Based Assays: HIF-1α Stabilization (Western Blot)
Q3: I am not observing HIF-1α stabilization by Western blot after treating cells with this compound.
This is a common issue, and several factors could be at play:
-
Rapid HIF-1α Degradation: HIF-1α has an extremely short half-life (around 5-8 minutes) under normoxic conditions.[7] Any delay in cell lysis and sample preparation can lead to the loss of the HIF-1α signal. It is crucial to lyse the cells quickly on ice. Some protocols recommend lysing cells directly in Laemmli sample buffer to immediately denature proteins and inactivate degradative enzymes.
-
Subcellular Localization: Stabilized HIF-1α translocates to the nucleus. Using nuclear extracts for your Western blot will enrich for HIF-1α and significantly improve the chances of detection.[8]
-
Insufficient Protein Loading: You may need to load a higher amount of total protein (at least 50 µg per lane is recommended) to detect HIF-1α.[7]
-
Ineffective Cell Lysis: Ensure your lysis buffer is effective at extracting nuclear proteins and contains a sufficient concentration of protease inhibitors.[8]
-
Antibody Issues: The anti-HIF-1α antibody may not be sensitive or specific enough. Always include a positive control to validate your antibody and experimental procedure.[8]
-
Cell Type: The response to PHD inhibitors can be cell-type specific. Some cell lines may have lower basal levels of HIF-1α or different sensitivities to PHD inhibition.
Q4: What are appropriate positive controls for a HIF-1α stabilization experiment?
-
Hypoxia: Exposing cells to low oxygen conditions (1-5% O2) is the most physiologically relevant positive control.
-
Hypoxia Mimetics: Treating cells with agents like cobalt chloride (CoCl2) or dimethyloxalylglycine (DMOG) effectively stabilizes HIF-1α and can serve as a robust positive control.[8] These agents inhibit PHDs, mimicking a hypoxic state.
Cell-Based Assays: HRE-Luciferase Reporter Assays
Q5: I am seeing a weak or no induction of my Hypoxia Response Element (HRE)-luciferase reporter with this compound.
-
Suboptimal Treatment Time and Concentration: It is essential to perform a dose-response and time-course experiment to determine the optimal concentration of this compound and the ideal incubation time for maximal reporter induction in your specific cell line.
-
Cell Line Choice: The responsiveness of HRE reporters can vary significantly between cell lines. Ensure you are using a cell line known to have a robust HIF signaling pathway (e.g., HeLa, HEK293, HCT116).[9][10]
-
Reporter Construct Stability: If you are using a transiently transfected reporter, the transfection efficiency might be low. Stable cell lines expressing the HRE-luciferase reporter are recommended for more consistent and reproducible results.[11]
-
Cell Health: Ensure that the concentrations of this compound used are not causing cytotoxicity, as this will lead to a decrease in the luciferase signal. A parallel cell viability assay is recommended.[12]
Q6: My HRE-luciferase reporter assay shows high background signal.
-
Basal HIF Activity: Some cell lines may have high basal HIF activity, leading to a high background signal. This can sometimes be mitigated by optimizing cell seeding density and culture conditions.
-
Promoter Leakiness: The minimal promoter in the reporter construct might have some basal activity. Ensure you include an untreated control to determine the baseline luciferase activity.
-
Luciferase Reagent: Ensure the luciferase assay reagent is fresh and prepared according to the manufacturer's instructions.
Quantitative Data Summary
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | PHD1 | <100 nM | Biochemical | [1][2] |
| This compound | PHD2 | <100 nM | Biochemical | [1][2] |
| This compound | PHD3 | <100 nM | Biochemical | [1][2] |
| FG-4592 (Roxadustat) | PHD2 | 120.8 ± 3.8 nM | Fluorescence Polarization | [13] |
| AKB-6548 (Vadadustat) | PHD2 | 215.1 ± 2.1 nM | Fluorescence Polarization | [13] |
Experimental Protocols
Protocol 1: HIF-1α Stabilization by Western Blot
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
This compound or other PHD inhibitors
-
Hypoxia mimetic (e.g., CoCl2) as a positive control
-
Ice-cold PBS
-
Nuclear Extraction Buffer (or RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Laemmli sample buffer
-
SDS-PAGE gels (7.5% acrylamide recommended)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a nuclear loading control (e.g., Lamin B1)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations and for different time points. Include untreated and positive control (e.g., CoCl2-treated) wells.
-
Cell Lysis (Crucial Step):
-
Place the culture plate on ice.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lyse the cells immediately. For nuclear extracts, follow a commercial kit's protocol or a standard nuclear fractionation protocol. For whole-cell lysates, add lysis buffer directly to the plate, scrape the cells, and collect the lysate. To minimize degradation, some protocols recommend adding boiling Laemmli sample buffer directly to the cells.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 30-50 µg of protein per lane on a 7.5% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system. The expected molecular weight for HIF-1α is approximately 116-120 kDa.
-
Loading Control: Strip the membrane and re-probe with an antibody against a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading.
Protocol 2: HRE-Luciferase Reporter Assay
This protocol is for a stable cell line expressing an HRE-luciferase reporter.
Materials:
-
HRE-luciferase stable reporter cell line (e.g., HeLa-HRE-luc)
-
White, clear-bottom 96-well plates
-
Culture medium
-
This compound or other test compounds
-
Luciferase assay reagent (e.g., Steady-Glo)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HRE-luciferase reporter cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^4 cells/well).[9] Incubate for 6-16 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compounds to the respective wells. Include vehicle-only (e.g., DMSO) and positive control (e.g., DMOG or CoCl2) wells.
-
Incubation: Incubate the plate for the optimal duration determined from time-course experiments (typically 6-24 hours).[10]
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium).[9]
-
Incubate for 10-30 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.[10]
-
-
Signal Measurement: Measure the luminescence using a microplate luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with no cells) from all readings. Normalize the signal of treated wells to the vehicle control to calculate the fold induction.
Visualizations
Caption: HIF signaling pathway under normoxia and in response to PHD inhibition.
Caption: Experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for HIF-1α Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. phd2-in-2 — TargetMol Chemicals [targetmol.com]
- 3. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1alpha in normoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PHD2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. abeomics.com [abeomics.com]
- 10. HRE-Luciferase reporter assay [bio-protocol.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. A small-molecule probe for monitoring binding to prolyl hydroxylase domain 2 by fluorescence polarisation - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC06353C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HIF Prolyl Hydroxylase Inhibitors: Roxadustat vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) inhibitor, Hif-phd-IN-2, with the clinically advanced inhibitor roxadustat and other notable PHD inhibitors. The comparison focuses on in vitro potency and is supported by detailed experimental methodologies for key assays in the field. Due to the limited public availability of data for this compound, this comparison is primarily based on its published inhibitory concentrations (IC50) against PHD isoforms.
Introduction to PHD Inhibitors
Prolyl hydroxylase domain (PHD) enzymes are key regulators of the HIF signaling pathway. By hydroxylating the alpha subunit of HIF (HIF-α) in the presence of oxygen, PHDs mark it for proteasomal degradation. Inhibition of PHDs prevents this degradation, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide range of genes involved in erythropoiesis, iron metabolism, and cellular adaptation to hypoxia. This mechanism of action has made PHD inhibitors a promising new class of therapeutics for the treatment of anemia associated with chronic kidney disease (CKD).
Roxadustat (FG-4592) is a first-in-class, orally administered small molecule HIF-PHD inhibitor that has been approved in several countries for the treatment of anemia in CKD patients. It has been shown to effectively increase hemoglobin levels and improve iron homeostasis. This guide compares the in vitro inhibitory profile of this compound to that of roxadustat and other well-characterized PHD inhibitors, vadadustat and daprodustat.
Data Presentation
The following table summarizes the available quantitative data on the in vitro potency of this compound, roxadustat, vadadustat, and daprodustat against the three main PHD isoforms: PHD1, PHD2, and PHD3.
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) | Data Source |
| This compound | <100 | <100 | <100 | [1] |
| Roxadustat (FG-4592) | ~27 (for PHD2) | 27 | Data not specified | [2] |
| Vadadustat (AKB-6548) | 15.36 | 11.83 | 7.63 | [3] |
| Daprodustat (GSK1278863) | Data not specified | 67 | Data not specified | [2] |
Note: The available data for this compound indicates potent, non-selective inhibition of all three PHD isoforms with IC50 values below 100 nM[1]. Roxadustat, vadadustat, and daprodustat also demonstrate potent inhibition of PHD enzymes, with vadadustat showing a slight preference for PHD3[2][3]. The selectivity profile of a PHD inhibitor can influence its biological activity and potential side effects.
Mandatory Visualization
Below are diagrams illustrating the HIF signaling pathway and a general experimental workflow for evaluating PHD inhibitors.
Caption: HIF Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition.
Caption: General Experimental Workflow for PHD Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PHD inhibitors are provided below.
In Vitro PHD Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a PHD enzyme by 50%. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an AlphaScreen assay.
-
Principle: The assay measures the hydroxylation of a biotinylated HIF-α peptide substrate by a recombinant PHD enzyme. The hydroxylated product is then recognized by a specific antibody, leading to a measurable signal (e.g., FRET or chemiluminescence).
-
Materials:
-
Recombinant human PHD1, PHD2, and PHD3 enzymes.
-
Biotinylated HIF-1α peptide substrate (e.g., C-terminal oxygen-dependent degradation domain, CODD).
-
Cofactors: Fe(II) (e.g., ferrous sulfate), 2-oxoglutarate (2-OG), and L-ascorbic acid.
-
Anti-hydroxy-HIF-1α antibody conjugated to a donor fluorophore (e.g., Europium cryptate).
-
Streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA).
-
Test compounds (PHD inhibitors) at various concentrations.
-
384-well microplates.
-
Plate reader capable of TR-FRET detection.
-
-
Protocol:
-
Prepare a reaction mixture containing the PHD enzyme, Fe(II), and L-ascorbic acid in the assay buffer.
-
Add the test compound at various dilutions to the wells of the microplate.
-
Incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a substrate mixture containing the biotinylated HIF-1α peptide and 2-OG.
-
Allow the reaction to proceed for a specific time (e.g., 10-60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents (anti-hydroxy-HIF-1α antibody and streptavidin-acceptor).
-
Incubate for a period to allow for antibody binding (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[3][4]
-
HIF-1α Stabilization by Western Blot
This method is used to visually and semi-quantitatively assess the ability of a PHD inhibitor to stabilize HIF-1α protein in cultured cells.
-
Principle: Cells are treated with the PHD inhibitor, which prevents HIF-1α degradation. Cell lysates are then prepared, and the proteins are separated by size using SDS-PAGE. An antibody specific to HIF-1α is used to detect the stabilized protein.
-
Materials:
-
Cell line (e.g., HeLa, Hep3B, or RCC4).
-
Cell culture medium and supplements.
-
Test compound (PHD inhibitor).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. For HIF-1α, it is crucial to lyse cells quickly and directly in Laemmli sample buffer or use a buffer containing cobalt chloride to prevent post-lysis degradation[5].
-
BCA or Bradford protein assay reagents.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody: anti-HIF-1α.
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Protocol:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the PHD inhibitor for a specified time (e.g., 4-6 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot to visualize the HIF-1α bands. A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.[6][7]
-
Erythropoietin (EPO) Production by ELISA
This assay quantifies the amount of EPO secreted by cells into the culture medium following treatment with a PHD inhibitor.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of EPO. An antibody specific to EPO is coated on a microplate. The sample containing EPO is added, followed by a second, enzyme-linked antibody that also binds to EPO. The amount of bound enzyme is proportional to the amount of EPO in the sample and is quantified by adding a chromogenic substrate.
-
Materials:
-
EPO-producing cell line (e.g., HepG2).
-
Cell culture medium.
-
Test compound (PHD inhibitor).
-
Commercial EPO ELISA kit (containing pre-coated plates, detection antibody, standards, buffers, and substrate).
-
Microplate reader.
-
-
Protocol:
-
Seed cells in culture plates.
-
Treat the cells with the PHD inhibitor at various concentrations for an extended period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the wells of the pre-coated plate. b. Incubating to allow EPO to bind to the capture antibody. c. Washing the plate. d. Adding the enzyme-conjugated detection antibody and incubating. e. Washing the plate. f. Adding the substrate and incubating for color development. g. Adding a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of EPO in the samples by comparing their absorbance to the standard curve.[8][9][10][11]
-
Conclusion
This guide provides a comparative overview of this compound and other key PHD inhibitors, with a focus on their in vitro inhibitory profiles against PHD isoforms. While this compound shows potent pan-PHD inhibition, its biological effects in cellular and in vivo models remain to be publicly documented. In contrast, roxadustat, vadadustat, and daprodustat are well-characterized compounds with extensive preclinical and clinical data. The provided experimental protocols offer a foundation for researchers to further investigate and compare the performance of these and other novel PHD inhibitors. Future studies on this compound are needed to fully understand its potential as a therapeutic agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.akebia.com [ir.akebia.com]
- 4. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H [pubs.rsc.org]
- 5. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. cloud-clone.com [cloud-clone.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. biomerica.com [biomerica.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative In Vitro Analysis of Hif-phd-IN-2 and DMOG as HIF Prolyl Hydroxylase Inhibitors
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for interrogating biological pathways. This guide provides a comparative analysis of two common inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs): Hif-phd-IN-2 (also known as JNJ-42041935) and Dimethyloxalylglycine (DMOG). This comparison is based on available in vitro experimental data to assist in the selection of the most suitable compound for specific research needs.
Executive Summary
This compound and DMOG are both cell-permeable inhibitors of PHD enzymes, leading to the stabilization of HIF-α subunits under normoxic conditions. However, they exhibit significant differences in their potency, specificity, and the extent of their characterization. This compound emerges as a highly potent and selective inhibitor with nanomolar efficacy against PHD isoforms. In contrast, DMOG is a more classical, less potent inhibitor that is widely used and cited, though it may have off-target effects on cellular metabolism.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and DMOG based on published in vitro studies.
| Parameter | This compound (JNJ-42041935) | DMOG (Dimethyloxalylglycine) |
| Target | HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3) | HIF Prolyl Hydroxylases (PHDs) |
| Mechanism of Action | 2-Oxoglutarate competitive, reversible inhibitor | α-ketoglutarate analogue, competitive inhibitor |
| Potency (pKi/IC50) | pKi: 7.91 (PHD1), 7.29 (PHD2), 7.65 (PHD3); Ki: 12.3 nM (PHD1), 51.3 nM (PHD2), 22.4 nM (PHD3)[1] | Specific IC50/Ki values against individual PHD isoforms are not consistently reported in the literature. |
| Effective In Vitro Concentration | Not explicitly detailed in provided results, but potency suggests low nanomolar to micromolar range. | 0.1 mM to 2 mM for HIF-1α stabilization in various cell lines.[2][3] |
| Selectivity | >100-fold selective for PHDs over Factor Inhibiting HIF (FIH) and a panel of other enzymes.[1] | Known to potentially have off-target effects, including inhibition of other α-ketoglutarate-dependent dioxygenases and direct effects on mitochondrial respiration.[4][5] |
Mechanism of Action and Signaling Pathway
Both this compound and DMOG function by inhibiting the enzymatic activity of PHDs. Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit. This hydroxylation event is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation. By inhibiting PHDs, both compounds prevent this degradation, allowing HIF-α to accumulate, translocate to the nucleus, dimerize with HIF-β, and activate the transcription of hypoxia-responsive genes.
Experimental Protocols
A generalized protocol for assessing the in vitro activity of this compound and DMOG on HIF-1α stabilization is provided below. Specific parameters such as cell type, inhibitor concentration, and incubation time should be optimized for each experimental system.
Objective: To determine the ability of this compound and DMOG to stabilize HIF-1α in cultured cells under normoxic conditions.
Materials:
-
Cell line of interest (e.g., HeLa, Hep3B, HEK293)
-
Complete cell culture medium
-
This compound (JNJ-42041935)
-
DMOG
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Primary antibody against HIF-1α
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound and DMOG in DMSO. Dilute the compounds to the desired final concentrations in fresh cell culture medium. A concentration range should be tested to determine the optimal dose (e.g., for DMOG: 0.1, 0.5, 1, 2 mM; for this compound: a range based on its high potency, e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle-only control (DMSO).
-
Incubation: Remove the old medium from the cells and add the medium containing the inhibitors or vehicle. Incubate the cells under standard normoxic conditions (21% O2, 5% CO2) for a specified period (e.g., 4, 8, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control to compare the levels of HIF-1α stabilization between different treatments.
Concluding Remarks for Researchers
The choice between this compound and DMOG will largely depend on the specific requirements of the in vitro study.
-
For studies requiring high potency and selectivity , this compound (JNJ-42041935) is the superior choice. Its well-defined and potent activity against all three PHD isoforms at nanomolar concentrations, coupled with its demonstrated selectivity, makes it a precise tool for interrogating the HIF pathway with minimal confounding off-target effects.
-
For general-purpose HIF stabilization and in studies where cost or historical comparability is a factor , DMOG remains a viable option. However, researchers should be mindful of its lower potency, requiring micromolar to millimolar concentrations, and the potential for off-target effects on cellular metabolism. It is advisable to include appropriate controls to account for these potential non-HIF-mediated effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemical Activation of the Hypoxia-Inducible Factor Reversibly Reduces Tendon Stem Cell Proliferation, Inhibits Their Differentiation, and Maintains Cell Undifferentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemically induced hypoxia by dimethyloxalylglycine (DMOG)-loaded nanoporous silica nanoparticles supports endothelial tube formation by sustained VEGF release from adipose tissue-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
validating the specificity of Hif-phd-IN-2 for PHD2 over PHD1 and PHD3
For researchers and drug development professionals engaged in the discovery of therapeutics targeting the hypoxia-inducible factor (HIF) pathway, ensuring the specificity of prolyl hydroxylase domain (PHD) inhibitors is paramount. This guide provides a comparative analysis framework for validating the specificity of a PHD2 inhibitor, using the well-characterized inhibitor IOX4 as a model, against its related isoforms, PHD1 and PHD3.
Understanding the Significance of PHD Isoform Selectivity
The three main PHD isoforms—PHD1, PHD2, and PHD3—all play a role in the regulation of HIF-α stability, but they exhibit differences in their subcellular localization, substrate preferences, and physiological functions. PHD2 is considered the primary regulator of HIF-1α in normoxic conditions.[1][2] Selective inhibition of PHD2 is often desired to elicit specific therapeutic effects, such as stimulating erythropoiesis, while minimizing off-target effects that may arise from the inhibition of PHD1 and PHD3.
Comparative Inhibitory Potency of IOX4
To quantitatively assess the specificity of a PHD2 inhibitor, its inhibitory potency against all three PHD isoforms is determined. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the IC50 values for IOX4 against human PHD1, PHD2, and PHD3, as determined by an in vitro AlphaScreen assay.
| Inhibitor | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| IOX4 | >1000 | 1.6 | >1000 |
Data sourced from a peer-reviewed publication.[3]
As the data indicates, IOX4 is a highly potent and selective inhibitor of PHD2, with an IC50 value of 1.6 nM.[3] In contrast, its inhibitory activity against PHD1 and PHD3 is significantly lower, with IC50 values greater than 1000 nM.[3] This demonstrates a high degree of selectivity for PHD2 over the other two isoforms.
Experimental Protocol: In Vitro PHD Inhibition Assay (AlphaScreen)
The determination of inhibitor potency and selectivity is commonly performed using a bead-based proximity assay, such as the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay). This method measures the enzymatic hydroxylation of a HIF-α peptide substrate by a PHD enzyme.
Principle of the Assay
The AlphaScreen assay for PHD inhibition utilizes donor and acceptor beads that are brought into close proximity through a specific biological interaction. In this setup, a biotinylated HIF-α peptide substrate is captured by streptavidin-coated donor beads. The PHD enzyme hydroxylates this peptide in the presence of its co-substrates (2-oxoglutarate and Fe(II)). A specific antibody that recognizes the hydroxylated epitope of the peptide is conjugated to protein A-coated acceptor beads. When the peptide is hydroxylated, the antibody binds, bringing the donor and acceptor beads close together. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An inhibitor of the PHD enzyme will prevent the hydroxylation of the peptide, thus disrupting the interaction and leading to a decrease in the AlphaScreen signal.
Materials and Reagents
-
Recombinant human PHD1, PHD2, and PHD3 enzymes
-
Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (FeSO4)
-
Ascorbic acid
-
HEPES buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Tween-20
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Protein A-coated Acceptor beads (PerkinElmer)
-
Anti-hydroxy-HIF-1α antibody
-
384-well microplates
-
Microplate reader capable of AlphaScreen detection
Assay Procedure
-
Reagent Preparation: Prepare a reaction buffer containing HEPES, BSA, and Tween-20. Prepare stock solutions of the PHD enzyme, biotinylated HIF-1α peptide, 2-OG, FeSO4, and ascorbic acid in the reaction buffer. Prepare serial dilutions of the test inhibitor (e.g., Hif-phd-IN-2 or IOX4).
-
Enzyme Reaction:
-
Add 5 µL of the test inhibitor dilution or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution containing the PHD enzyme, FeSO4, and ascorbic acid to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of a pre-mixed solution of the biotinylated HIF-1α peptide and 2-OG.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add 10 µL of a pre-mixed solution of the anti-hydroxy-HIF-1α antibody and the acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of the streptavidin-coated donor beads.
-
Incubate for another 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on a microplate reader equipped for AlphaScreen detection.
-
The signal is inversely proportional to the inhibitor's activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for determining PHD inhibitor IC50 values using an AlphaScreen assay.
Caption: The HIF signaling pathway under normoxic and hypoxic conditions, and the point of intervention for PHD2 inhibitors.
Conclusion
The validation of inhibitor specificity is a critical step in the development of targeted therapies. By employing robust in vitro assays and comparing the inhibitory activity against all relevant isoforms, researchers can confidently select and advance compounds with the desired selectivity profile. The data for IOX4 serves as a clear example of a highly selective PHD2 inhibitor, providing a benchmark for the evaluation of new chemical entities like the hypothetical "this compound". This systematic approach ensures a more thorough understanding of a compound's biological activity and its potential for therapeutic success.
References
- 1. Liposomal PHD2 Inhibitors and the Enhanced Efficacy in Stabilizing HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of Hif-phd-IN-2 and cobalt chloride for hypoxia induction
For researchers, scientists, and drug development professionals seeking to induce a hypoxic state in vitro, the choice of induction agent is critical. This guide provides a comprehensive side-by-side comparison of two common methods: the pan-prolyl hydroxylase (PHD) inhibitor, Hif-phd-IN-2, and the classic chemical hypoxia mimetic, cobalt chloride (CoCl₂).
This comparison delves into their mechanisms of action, specificity, and potential off-target effects, supported by a summary of available data and detailed experimental protocols. While both agents effectively stabilize Hypoxia-Inducible Factor-1α (HIF-1α), the master regulator of the cellular response to low oxygen, they do so through distinct mechanisms that can have different downstream consequences.
At a Glance: Key Differences
| Feature | This compound | Cobalt Chloride (CoCl₂) |
| Mechanism of Action | Direct, competitive inhibition of prolyl hydroxylase (PHD) enzymes.[1][2] | Indirect inhibition of PHDs by displacing the essential Fe²⁺ cofactor.[2][3] |
| Specificity | Pan-PHD inhibitor (inhibits PHD1, PHD2, and PHD3).[1] | Non-specific; affects other iron-dependent enzymes and can induce oxidative stress.[3] |
| Reported IC₅₀ | <100 nM for PHD1, PHD2, and PHD3 (in vitro).[1] | Not applicable (indirect inhibition). |
| Typical Cellular Concentration | Varies by specific compound and cell type (low micromolar range is common for pan-PHD inhibitors). | 100-600 µM.[3] |
| Potential Off-Target Effects | Inhibition of other 2-oxoglutarate-dependent dioxygenases.[4] | ROS generation, apoptosis, effects on other metalloenzymes. |
Delving into the Mechanisms: How They Work
The stability of HIF-1α is tightly regulated by a family of prolyl hydroxylase domain (PHD) enzymes. In the presence of oxygen, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for rapid degradation by the proteasome. Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-1α, its translocation to the nucleus, and the subsequent activation of hypoxia-responsive genes.[5]
This compound , as a pan-PHD inhibitor, directly interferes with the catalytic activity of PHD enzymes. By binding to the active site, it prevents the hydroxylation of HIF-1α, thereby mimicking a hypoxic state even under normoxic conditions.[1][2]
Cobalt chloride , on the other hand, induces a hypoxic response through a less direct mechanism. As a divalent cation, cobalt (Co²⁺) can substitute for ferrous iron (Fe²⁺), an essential cofactor for PHD activity. This displacement renders the PHD enzymes inactive, leading to the stabilization of HIF-1α.[2][3] However, this lack of specificity means that cobalt chloride can also interfere with other iron-dependent enzymes and cellular processes.
Signaling Pathways Under the Microscope
The following diagrams illustrate the distinct mechanisms by which this compound and cobalt chloride lead to the stabilization of HIF-1α.
Experimental Protocols
The following are generalized protocols for inducing hypoxia in cell culture using this compound and cobalt chloride. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Protocol 1: Hypoxia Induction with this compound
Note: As specific cellular data for this compound is limited, this protocol is based on the general use of pan-PHD inhibitors.
Materials:
-
This compound (CAS: 2711720-45-3)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Complete cell culture medium
-
Cell line of interest
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. A concentration range of 1-20 µM is a common starting point for pan-PHD inhibitors.[6] Include a vehicle control (DMSO) at the same final concentration as the this compound treatment.
-
Incubation: Replace the existing medium with the treatment medium and incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).[4]
-
Analysis: Following incubation, harvest the cells for downstream analysis, such as Western blotting for HIF-1α stabilization or qRT-PCR for the expression of hypoxia-responsive genes (e.g., VEGFA, GLUT1).
Protocol 2: Hypoxia Induction with Cobalt Chloride
Materials:
-
Cobalt chloride hexahydrate (CoCl₂·6H₂O)
-
Sterile deionized water
-
Complete cell culture medium
-
Cell line of interest
Procedure:
-
Prepare a stock solution of CoCl₂: Dissolve CoCl₂·6H₂O in sterile deionized water to create a stock solution (e.g., 100 mM). Freshly prepare the stock solution before each experiment.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment: Dilute the CoCl₂ stock solution in complete cell culture medium to a final concentration typically ranging from 100 to 150 µM. Include an untreated control.
-
Incubation: Replace the existing medium with the CoCl₂-containing medium and incubate the cells for the desired duration (e.g., 4-24 hours) under standard cell culture conditions.[7]
-
Analysis: After the incubation period, proceed with cell harvesting and subsequent analysis as described for the this compound protocol.
Experimental Workflow: A Comparative Approach
The following diagram outlines a typical workflow for comparing the effects of this compound and cobalt chloride on hypoxia induction.
Discussion and Recommendations
The choice between this compound and cobalt chloride for hypoxia induction depends on the specific research question and experimental context.
This compound , as a pan-PHD inhibitor, offers a more targeted approach to stabilizing HIF-1α. Its direct inhibition of PHD enzymes is less likely to cause the broad, off-target effects associated with cobalt chloride. This makes it a more suitable choice for studies where the specific consequences of PHD inhibition and HIF-1α stabilization are the primary focus. However, as a pan-inhibitor, it does not distinguish between the different PHD isoforms, which may have distinct biological roles.
Cobalt chloride is a widely used and cost-effective hypoxia mimetic. However, its lack of specificity is a significant drawback. The displacement of iron can affect numerous other enzymes, and cobalt itself can induce oxidative stress and apoptosis, potentially confounding the interpretation of experimental results. Studies have shown that the gene expression profiles induced by cobalt chloride only partially overlap with those induced by true hypoxia. Therefore, while useful for inducing a general hypoxic stress response, the results obtained with cobalt chloride should be interpreted with caution, and its off-target effects must be considered.
For researchers aiming to dissect the specific signaling pathways downstream of PHD inhibition and HIF-1α stabilization, a more specific tool like this compound (or other specific PHD inhibitors) is recommended. For more general studies on cellular responses to hypoxic stress, where cost and ease of use are primary considerations, cobalt chloride can be a viable option, provided its limitations are acknowledged. In all cases, validating the hypoxic response by measuring HIF-1α stabilization and the expression of known target genes is essential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of specific expression profile in two in vitro hypoxia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 6. Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
Unveiling the Potency of HIF-PHD-IN-2: A Comparative Guide to HIF Target Gene Validation
For Immediate Release
In the competitive landscape of drug discovery, the validation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of HIF-PHD-IN-2 (IOX2), a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain 2 (PHD2), against other leading HIF-PHD inhibitors. Through a detailed analysis of experimental data, we illuminate the downstream effects of these compounds on HIF target genes, offering researchers, scientists, and drug development professionals a critical resource for their work in oncology, ischemia, and other hypoxia-related diseases.
Mechanism of Action: Stabilizing the Hypoxic Response
Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. HIF-PHD inhibitors, including this compound, function by blocking the activity of PHD enzymes. This inhibition prevents the hydroxylation of HIF-α, causing it to stabilize, accumulate, and translocate to the nucleus. Once in the nucleus, HIF-α dimerizes with HIF-β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, thereby activating their transcription. This cascade mimics the cellular response to low oxygen levels (hypoxia).
dot
Caption: HIF signaling pathway under normoxia and in the presence of a PHD inhibitor.
Comparative Analysis of HIF Target Gene Upregulation
The following table summarizes the quantitative effects of this compound (IOX2) and other well-characterized PHD inhibitors on the mRNA expression of key HIF target genes. The data, presented as log2 fold change (Log2FC) or fold change, is derived from various experimental studies.
| Target Gene | This compound (IOX2) | Roxadustat | Daprodustat | Vadadustat |
| VEGFA | 2.1 (Log2FC)[1] | ↑ (significant)[2] | ↑ (dose-dependent)[3] | - |
| EPO | - | ↑ (significant)[4] | ↑ (dose-dependent)[5] | ↑ (dose-related)[6] |
| SLC2A1 (GLUT1) | 2.9 (Log2FC)[1] | ↑[7] | ↑ (dose-dependent)[3] | - |
| BNIP3 | 3.5 (Log2FC)[1] | ↑[7] | - | - |
| CA9 | 6.3 (Log2FC)[1] | ↑[4] | - | - |
| EGLN3 (PHD3) | 4.8 (Log2FC)[1] | ↓ (no induction)[4] | - | - |
Note: "↑" indicates a reported increase in expression without specific quantitative data in the cited source. "-" indicates no data was found in the searched literature. The experimental conditions (cell type, concentration, time) for each study vary.
Experimental Protocol: Validation of this compound Effects on Target Gene Expression via qPCR
This protocol outlines a standard workflow for treating cultured cells with this compound and quantifying the expression of downstream HIF target genes using quantitative real-time PCR (qPCR).
1. Cell Culture and Treatment:
-
Cell Line: Human cell lines known to express HIF-1α and respond to hypoxia, such as HeLa (cervical cancer), HFF (human foreskin fibroblasts), or Hep3B (hepatocellular carcinoma) cells, are suitable.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HeLa and HFF, MEM for Hep3B) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare a stock solution of this compound (IOX2) in DMSO.
-
Dilute the stock solution in culture media to the desired final concentrations (e.g., 10, 25, 50 µM). A vehicle control (DMSO) should be run in parallel.
-
Replace the culture medium with the treatment or vehicle control medium.
-
Incubate the cells for a specified period (e.g., 8, 16, or 24 hours).
-
2. RNA Extraction:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
3. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).
-
Use a consistent amount of RNA (e.g., 1 µg) for each sample to ensure accurate comparison.
-
The reaction typically includes reverse transcriptase, dNTPs, and random hexamer or oligo(dT) primers.
4. Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
cDNA template
-
Forward and reverse primers for the target genes (e.g., VEGFA, SLC2A1, BNIP3, CA9, EGLN3) and a housekeeping gene (e.g., ACTB, GAPDH, HPRT1).
-
A fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
-
Perform the qPCR reaction using a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the change in expression relative to the vehicle control using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
References
- 1. researchgate.net [researchgate.net]
- 2. IOX2 | Structural Genomics Consortium [thesgc.org]
- 3. apexbt.com [apexbt.com]
- 4. mybiosource.com [mybiosource.com]
- 5. An integrative genomics approach identifies Hypoxia Inducible Factor-1 (HIF-1)-target genes that form the core response to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIF prolyl-hydroxylase 2 is the key oxygen sensor setting low steady-state levels of HIF-1α in normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning the Transcriptional Response to Hypoxia by Inhibiting Hypoxia-inducible Factor (HIF) Prolyl and Asparaginyl Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Plan for HIF-PHD-IN-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for HIF-PHD-IN-2, a potent PHD inhibitor. Adherence to these guidelines is crucial due to the compound's potential hazards.
Hazard and Safety Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent disposal protocols must be followed to prevent contamination of the environment and ensure personnel safety. The Safety Data Sheet (SDS) is the primary source of safety information and should be readily accessible to all personnel handling this compound.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C17H15N5O3S | [1] |
| Molecular Weight | 369.40 | [1] |
| CAS Number | 2711720-45-3 | [1] |
| GHS Classification | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Storage Temperature | -20°C (powder) or -80°C (in solvent) | [1] |
Experimental Protocol: Proper Disposal of this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (PPE), and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction residues and contaminated solvents, in a separate, leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams. Strong acids/alkalis and strong oxidizing/reducing agents are incompatible with this compound[1].
-
Ensure the container is properly vented if there is a risk of gas evolution, although no specific reactions leading to this are noted for this compound under normal conditions.
-
-
Sharps Waste:
-
Any chemically contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste[2].
-
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Harmful," "Toxic to Aquatic Life").
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[2][3][4].
-
The SAA must be a secondary containment system to prevent the spread of spills.
-
Keep waste containers closed at all times, except when adding waste[3][5][6].
3. Disposal Procedure:
-
Never dispose of this compound down the drain or in the regular trash. This is strictly prohibited due to its high aquatic toxicity[5][6].
-
Evaporation of waste containing this compound in a fume hood is not a permissible disposal method[3][5].
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. The SDS specifies that the contents and container should be disposed of at an approved waste disposal plant[1].
-
Follow all institutional and local regulations for hazardous waste pickup and disposal.
4. Spill and Emergency Procedures:
-
In case of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
For small spills, absorb the material with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS for assistance.
-
Ensure adequate ventilation during cleanup[1].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound|2711720-45-3|MSDS [dcchemicals.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
